molecular formula C37H54N2O5 B613411 Fmoc-lys(palmitoyl)-OH CAS No. 201004-46-8

Fmoc-lys(palmitoyl)-OH

Número de catálogo: B613411
Número CAS: 201004-46-8
Peso molecular: 606.8 g/mol
Clave InChI: DQZCUQJUXKWZEE-UMSFTDKQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-lys(palmitoyl)-oh>

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCUQJUXKWZEE-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201004-46-8
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201004-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Fmoc-lys(palmitoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Nε-palmitoyl-L-lysine, or Fmoc-lys(palmitoyl)-OH, is a critical synthetic building block in the field of peptide chemistry and drug development. It is an amino acid derivative where the alpha-amino group of lysine (B10760008) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl (B13399708) chain. This lipidation strategy is frequently employed to enhance the therapeutic potential of peptide-based drugs. The attachment of the C16 palmitoyl lipid tail increases the molecule's hydrophobicity, which can improve its interaction with cell membranes, enhance plasma protein binding for extended half-life, and facilitate self-assembly into nanostructures for targeted drug delivery. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details common experimental protocols for its characterization, and illustrates its role in synthetic workflows.

Physicochemical Properties

The defining characteristics of this compound are rooted in its amphipathic structure, combining the bulky, aromatic Fmoc group, the polar amino acid core, and the long, nonpolar palmitoyl chain. These features govern its solubility, melting point, and behavior in synthetic and biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₃₇H₅₄N₂O₅[1][2]
Molecular Weight 606.84 g/mol [1][3]
CAS Number 201004-46-8[2][4][5] or 1301706-55-7[1]Note: Multiple CAS numbers are cited by suppliers.
Appearance White to off-white powder or crystals.[1][5]
Melting Point 71-83 °C[1]
Purity (Assay) Typically ≥95% - 99% (HPLC)[1][6]
Storage Temperature -20°C[1]
Computed XLogP3 10.4[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 6[2]

Experimental Protocols for Characterization

The characterization of this compound and lipopeptides derived from it relies on standard analytical techniques in organic and peptide chemistry. The following are representative protocols.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Objective: To separate the main compound from any impurities arising from synthesis or degradation.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and water or DMF) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Elution Gradient: A typical gradient for lipopeptides starts with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the highly hydrophobic compound.[7] An example gradient:

    • 0-2 min: 30% B

    • 2-15 min: Increase linearly to 90% B

    • 15-18 min: Increase linearly to 100% B

    • 18-20 min: Hold at 100% B

    • 20-22 min: Return to 30% B

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

  • Analysis: Purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound by measuring its mass-to-charge ratio (m/z).

Objective: To verify that the molecular weight of the compound matches its theoretical value (606.84 Da).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization source, such as acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized.

  • Analysis: The mass analyzer separates the resulting ions based on their m/z ratio. For this compound, the expected ion would be [M+H]⁺ at approximately 607.8 m/z.

  • Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the target ion, validating the compound's identity. This technique is often coupled with HPLC (LC-MS) for simultaneous separation and identification.[8][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a lipid moiety at a specific position within a peptide sequence. This process allows for the precise and controlled synthesis of complex lipopeptides.

spss_workflow Workflow for Incorporating this compound in SPPS cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle cluster_lipo Lipidation Step cluster_final Final Steps Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash (DMF) Deprotection1->Wash1 Coupling1 4. Couple Standard Fmoc-Amino Acid Wash1->Coupling1 Wash2 5. Wash (DMF) Coupling1->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Deprotection2 6. Fmoc Deprotection Repeat->Deprotection2 Wash3 7. Wash Deprotection2->Wash3 LipoCoupling 8. Couple This compound Wash3->LipoCoupling Wash4 9. Wash LipoCoupling->Wash4 FinalDeprotect 10. Final Fmoc Deprotection Wash4->FinalDeprotect Cleavage 11. Cleavage & Side-Chain Deprotection (TFA cocktail) FinalDeprotect->Cleavage Purification 12. Purification (RP-HPLC) Cleavage->Purification structural_logic Structural Relationship to Physicochemical Properties and Applications Core This compound Fmoc Fmoc Group (Fluorenylmethyloxycarbonyl) Core->Fmoc Lysine Lysine Core Core->Lysine Palmitoyl Palmitoyl Chain (C16 Lipid) Core->Palmitoyl Fmoc_Prop α-Amine Protection Base-Labile Removal UV-Active for Monitoring Fmoc->Fmoc_Prop confers Lysine_Prop Chiral Scaffold Carboxylic Acid for C-terminal coupling ε-Amine for side-chain modification Lysine->Lysine_Prop provides Palmitoyl_Prop High Hydrophobicity Drives Self-Assembly Enables Membrane Interaction Palmitoyl->Palmitoyl_Prop imparts Application Key Application: Synthesis of Lipopeptides for Drug Delivery Fmoc_Prop->Application Lysine_Prop->Application Palmitoyl_Prop->Application

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Lys(palmitoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(palmitoyl)-L-lysine (Fmoc-Lys(palmitoyl)-OH), a critical building block in the development of lipopeptides and other lipidated biomolecules. The conjugation of lipids to peptides can enhance their therapeutic properties by improving cell membrane permeability and metabolic stability. This document outlines the chemical principles, detailed experimental protocols, and purification strategies for this important compound.

Overview of the Synthesis Pathway

The synthesis of this compound involves the selective acylation of the ε-amino group of the lysine (B10760008) side chain with palmitic acid, while the α-amino group is protected by the Fmoc group. The carboxylic acid group remains free for subsequent peptide synthesis.

The general synthetic approach starts with commercially available Nα-Fmoc-L-lysine (Fmoc-Lys-OH). The ε-amino group is then acylated using an activated form of palmitic acid. This selective acylation is a crucial step to avoid side reactions at the α-amino position.

Below is a logical workflow for the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start with Fmoc-Lys-OH activation Activate Palmitic Acid start->activation Prepare Acylating Agent coupling Selective Nε-Acylation start->coupling Couple with Fmoc-Lys-OH activation->coupling workup Reaction Quenching and Extraction coupling->workup crystallization Crystallization workup->crystallization chromatography Column Chromatography (Optional) crystallization->chromatography If further purity is needed drying Drying under Vacuum crystallization->drying If sufficiently pure chromatography->drying purity_check Purity Assessment (HPLC) drying->purity_check char_nmr Structural Characterization (NMR) purity_check->char_nmr char_ms Molecular Weight Confirmation (MS) purity_check->char_ms final_product final_product char_ms->final_product Final Product: this compound

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from standard organic chemistry practices for selective N-acylation of amino acids. The following protocol is a representative method based on the acylation of an amine with an activated carboxylic acid.

Synthesis of this compound

Materials:

  • Nα-Fmoc-L-lysine (Fmoc-Lys-OH)

  • Palmitic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Activation of Palmitic Acid:

    • In a round-bottom flask, dissolve palmitic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir the mixture at 0 °C for 1 hour, and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold, anhydrous DCM.

    • The filtrate contains the activated palmitoyl-NHS ester.

  • Coupling Reaction:

    • In a separate flask, dissolve Fmoc-Lys-OH (1.0 eq) in a mixture of DCM and DMF.

    • Add a base such as TEA or DIPEA (1.2 eq) to the solution.

    • Slowly add the previously prepared solution of palmitoyl-NHS ester to the Fmoc-Lys-OH solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, filter the mixture to remove any precipitated solids.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically a waxy or solid material and requires purification to remove unreacted starting materials and by-products. Due to the lipophilic nature of the palmitoyl (B13399708) chain, purification can be challenging.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at room temperature or below. Suitable solvents or solvent systems may include toluene (B28343), ethyl acetate/hexane, or dichloromethane/hexane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

A reported purification method for a similar compound, Fmoc-Lys(Boc)-OH, involves dissolving the material in toluene at an elevated temperature, followed by cooling to crystallize the product. A similar approach could be adapted for this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₇H₅₄N₂O₅
Molecular Weight 606.84 g/mol
Appearance White to off-white powder or crystals
Melting Point 71-83 °C
Storage Temperature -20°C

Table 2: Typical Purity and Yield Data

ParameterValueMethod
Purity (Assay) ≥ 95%HPLC
Typical Yield Not specified in literature, but generally moderate to high for acylation reactions.-

Table 3: Spectroscopic Data (Predicted/Typical)

AnalysisExpected Data
¹H NMR Peaks corresponding to the palmitoyl chain (aliphatic protons), lysine backbone, and the Fmoc protecting group.
¹³C NMR Resonances for the carbonyl carbons of the palmitoyl, carboxyl, and Fmoc groups, as well as aliphatic and aromatic carbons.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak at approximately m/z 607.4.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the logical flow of the purification process.

Synthesis_Reaction FmocLys Fmoc-Lys-OH Product This compound FmocLys->Product PalmiticAcid Palmitic Acid (Activated) PalmiticAcid->Product reagents + Coupling Reagents (e.g., DCC, NHS)

Caption: Reaction scheme for the synthesis of this compound.

Purification_Logic Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Logical flow of the purification by recrystallization.

Conclusion

A Comprehensive Technical Guide to Fmoc-Lys(palmitoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties of Nα-Fmoc-Nε-palmitoyl-L-lysine (Fmoc-Lys(palmitoyl)-OH), a critical reagent in peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its molecular characteristics and its application in solid-phase peptide synthesis.

Core Molecular Attributes

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a palmitoyl (B13399708) group. This structure makes it a key building block for the synthesis of lipidated peptides, which can exhibit enhanced cellular permeability and metabolic stability.

A summary of its key quantitative data is presented below for straightforward reference.

PropertyValueSource
Molecular Formula C₃₇H₅₄N₂O₅[1]
Molecular Weight 606.84 g/mol [1][2]
CAS Number 201004-46-8[1][2]
Appearance White to off-white solid (powder or crystals)[2]
Melting Point 71-83 °C
Purity (by HPLC) ≥ 95%[3]

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS) to introduce a lipid moiety onto a peptide chain.

General Protocol for Fmoc-SPPS using this compound:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: The subsequent amino acid in the peptide sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected resin.

  • Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF to prepare for the next coupling step.

  • Incorporation of this compound: To introduce the lipidated lysine, this compound is activated and coupled to the N-terminus of the growing peptide chain on the resin, following the same procedure as in step 2.

  • Chain Elongation: Continue the cycles of deprotection and coupling until the desired peptide sequence is synthesized.

  • Final Deprotection and Cleavage: Once the synthesis is complete, the final Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: The crude lipopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS.

Fmoc_SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Couple Next Amino Acid deprotection1->coupling deprotection2 Fmoc Deprotection (Piperidine/DMF) coupling->deprotection2 couple_lipo Couple This compound deprotection2->couple_lipo elongation Continue Elongation (Repeat Deprotection/Coupling) couple_lipo->elongation cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Lipopeptide purification->end

Caption: Workflow for Lipopeptide Synthesis using this compound.

References

The Pivotal Role of Palmitoylation: A Technical Guide to the Mechanism of Action of Palmitoylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon palmitic acid, is a critical regulatory mechanism in numerous cellular processes. This modification dynamically alters the hydrophobicity of proteins and peptides, profoundly influencing their subcellular localization, stability, and interactions with other molecules. By mediating membrane association and modulating complex signaling cascades, palmitoylation acts as a molecular switch that governs protein function. This technical guide provides a comprehensive overview of the core mechanisms of action of palmitoylated peptides, summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the intricate pathways and workflows involved. Understanding these mechanisms is paramount for developing novel therapeutic strategies targeting diseases linked to aberrant palmitoylation, including cancer and neurological disorders.

Introduction to Palmitoylation

Palmitoylation is a dynamic and reversible lipid modification involving the covalent attachment of palmitic acid to cysteine residues via a thioester bond (S-palmitoylation).[1][2] Unlike more static lipid modifications such as myristoylation or prenylation, the reversibility of palmitoylation allows for precise temporal and spatial control over a protein's function in response to cellular signals.[1][3] This process is regulated by a cycle of enzymatic reactions:

  • Palmitoylation: Catalyzed by a family of enzymes known as protein acyltransferases (PATs), which feature a conserved zinc-finger Asp-His-His-Cys (DHHC) domain.[1][4] These enzymes are typically integral membrane proteins located in the Golgi apparatus and endoplasmic reticulum.[5]

  • Depalmitoylation: The removal of the palmitate group is catalyzed by acyl-protein thioesterases (APTs), which cleave the thioester bond and return the protein to its non-palmitoylated state.[2][5]

This dynamic cycle allows proteins to shuttle between different cellular compartments, modulating their activity and function.[3]

Figure 1: The Palmitoylation-Depalmitoylation Cycle

Core Mechanisms of Action

The addition of a hydrophobic palmitoyl (B13399708) group serves as a powerful mechanism to control the behavior of peptides and proteins in several key ways.

Membrane Association and Subcellular Trafficking

The most fundamental role of palmitoylation is to increase the hydrophobicity of a peptide, thereby promoting its association with cellular membranes.[2] This is not merely a passive anchor; it is a regulated targeting signal.

  • Targeting to Membranes: Palmitoylation is often required for the stable attachment of proteins to the inner leaflet of the plasma membrane, the Golgi apparatus, and other endomembranes.[6][7] For many signaling proteins, this membrane localization is an absolute prerequisite for their function.[8]

  • Subcellular Trafficking: The dynamic nature of palmitoylation facilitates the movement of proteins between compartments. For instance, proteins like H-Ras and N-Ras are palmitoylated at the Golgi, which is required for their transport to the plasma membrane.[6][9] Subsequent depalmitoylation can lead to their dissociation from the plasma membrane and return to the Golgi for another cycle of acylation.[9] Non-palmitoylatable forms of these peptides often accumulate in the Golgi, unable to traffic to the plasma membrane.[10]

  • Lipid Raft Association: Palmitoylation can direct proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids.[4] This localization can concentrate signaling molecules, facilitating efficient signal transduction or sequestering them to dampen signaling.

Regulation of Protein-Protein Interactions

Palmitoylation can directly influence the conformation of a protein, which in turn modulates its ability to interact with other proteins. The lipid moiety can induce conformational changes or provide a binding interface for other lipidated or membrane-associated proteins.[2] For example, the palmitoylation of the Gα subunit of heterotrimeric G proteins is crucial for its interaction with Gβγ subunits and with its receptor at the plasma membrane.[2] Similarly, the SNARE protein SNAP-23 requires palmitoylation of its cysteine-rich domain to mediate membrane fusion, a process inherently dependent on protein-protein interactions within the SNARE complex.[11]

Modulation of Signaling Pathways

By controlling protein localization and interactions, palmitoylation is a key regulator of numerous signal transduction pathways.

  • Ras Signaling: The oncogenic activity of Ras proteins is critically dependent on their localization to the plasma membrane, which requires both farnesylation and subsequent palmitoylation.[8] Dysregulation of Ras palmitoylation can lead to its mislocalization and aberrant activation of downstream pathways like MAPK/ERK and PI3K/AKT, promoting tumor progression.[1][8]

  • G-Protein Coupled Receptor (GPCR) Signaling: Many GPCRs, as well as the Gα subunits they activate, are palmitoylated. This modification is essential for their membrane localization, stability, and functional coupling, thereby regulating a vast array of physiological responses.[2][12]

  • Synaptic Plasticity: At neuronal synapses, the palmitoylation of scaffolding proteins like PSD-95 is crucial for clustering neurotransmitter receptors at the postsynaptic density, a key process in learning and memory.[2][4]

Figure 2: Role of Palmitoylation in Ras Trafficking and Signaling

Quantitative Data on Palmitoylated Peptide and Protein Dynamics

Quantitative analysis is crucial for understanding the impact of palmitoylation. Data is often generated through kinetic assays using synthetic peptides or proteomic studies measuring turnover rates in cells.

Table 1: Kinetic Parameters of Palmitoyl Acyltransferase (PAT) Activity

This table summarizes kinetic data for PAT activity using synthetic peptides that mimic N-terminal myristoylated (Myr-) and C-terminal farnesylated (Farn-) protein motifs. The data indicates that while the Km for the acyl donor (Palmitoyl-CoA) is similar for both substrate types, the enzyme has a higher affinity (lower Km) for the myristoylated peptide substrate.[8]

ParameterMyr-Peptide Substrate (MyrGCK(NBD))Farn-Peptide Substrate (FarnCNRas(NBD))Source
Km (Peptide) ~5 µM~25 µM[8]
Km (Palmitoyl-CoA) Identical for both substratesIdentical for both substrates[8]
Cell Line MCF-7 cell membranesMCF-7 cell membranes[8]

Table 2: Palmitate Turnover Rates on H-Ras Isoforms

The rate of depalmitoylation is not constant and can be regulated by the protein's activation state. Oncogenic (constitutively active) forms of H-Ras exhibit a much faster palmitate turnover rate compared to the wild-type protein, suggesting that the protein's conformation influences its accessibility to depalmitoylating enzymes.[1]

H-Ras FormPalmitate Half-Life (t1/2)ConditionSource
H-Ras (Wild-Type) ~2.4 hoursIn NIH 3T3 cells[1]
H-Ras (Oncogenic, 61L) ~1.0 hourIn NIH 3T3 cells[1]
H-Ras (GTP-bound state, estimated) < 10 minutesIn NIH 3T3 cells[1]

Table 3: Inhibition of Palmitoyl Acyltransferase (PAT) Activity

Various small molecules can inhibit PATs. The IC50 values provide a quantitative measure of their potency. 2-bromopalmitate is a commonly used, albeit non-specific, inhibitor.[8]

InhibitorIC50 (vs. Myr- & Farn-Peptides)Mechanism of Inhibition (vs. Palmitoyl-CoA)Source
2-Bromopalmitate ~4 µMUncompetitive[8]
16C Compound ~1.3 µMCompetitive[8]

Experimental Protocols

Studying palmitoylation requires specialized biochemical techniques. Below are detailed methodologies for two key experimental approaches.

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a widely used method to detect and enrich palmitoylated proteins from a complex lysate without using radioactive labels.[13]

Principle: The assay involves three main steps: 1) blocking all free cysteine thiol groups, 2) specifically cleaving the thioester bonds of palmitoylated cysteines, and 3) labeling the newly exposed thiols with a tag (e.g., biotin) for detection or enrichment.

Detailed Protocol:

  • Lysis and Blocking of Free Thiols:

    • Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer) supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to block free sulfhydryl groups.

    • Incubate the lysate at 4°C for 1-2 hours with rotation.

    • Precipitate proteins using acetone (B3395972) or methanol/chloroform to remove excess NEM. Resuspend the protein pellet in a buffer containing 1% SDS.

  • Cleavage of Thioester Bonds:

    • Divide the lysate into two equal aliquots.

    • To the "+HA" sample, add hydroxylamine (B1172632) (HA) to a final concentration of 0.5-1 M (prepare fresh from a stock solution, pH adjusted to ~7.4). HA specifically cleaves thioester bonds.

    • To the "-HA" control sample, add a neutral buffer like Tris or NaCl to the same final concentration.

    • Incubate both samples at room temperature for 1 hour.

  • Labeling of Newly Exposed Thiols:

    • Add a thiol-reactive biotinylating reagent, such as Biotin-HPDP, to both samples to a final concentration of 1-2 mM.

    • Incubate at room temperature for 1-2 hours. This step labels the cysteines that were previously palmitoylated in the "+HA" sample.

  • Affinity Purification and Detection:

    • Perform another protein precipitation to remove excess Biotin-HPDP.

    • Resuspend the pellets in a buffer compatible with streptavidin affinity chromatography.

    • Incubate the lysates with streptavidin-agarose beads for 2-4 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Analyze the eluates by Western blotting using an antibody against the protein of interest. A signal in the "+HA" lane but not the "-HA" lane confirms palmitoylation.

Figure 3: Experimental Workflow for Acyl-Biotin Exchange (ABE)
In Vitro Palmitoylation Assay with Fluorescent Peptides

This assay directly measures the activity of PATs in a cell-free system using synthetic, fluorescently labeled peptides that mimic known palmitoylation motifs.[2]

Principle: A fluorescently labeled peptide substrate is incubated with a source of PAT enzyme (e.g., cell membranes) and the acyl donor, palmitoyl-CoA. The reaction products—the palmitoylated and non-palmitoylated peptides—are then separated by reverse-phase HPLC and quantified by fluorescence detection.

Detailed Protocol:

  • Preparation of Reagents:

    • Peptide Substrate: Synthesize or obtain a peptide mimicking a palmitoylation motif (e.g., Myr-GC(NBD) or (NBD)-CLC(OMe)-Farn). The peptide should contain a fluorescent tag like Nitrobenzoxadiazole (NBD). Prepare a 1 mM stock in DMSO.[2]

    • Enzyme Source: Prepare cell membranes by homogenizing cells and performing ultracentrifugation (e.g., 100,000 x g for 1 hour). Resuspend the membrane pellet in a suitable lysis buffer. Determine protein concentration using a BCA assay.

    • Palmitoyl-CoA: Prepare a 0.1 mM stock solution in water. Store in aliquots at -80°C.

    • Acylation Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the acylation buffer, the enzyme source (typically 20-50 µg of membrane protein), and any test inhibitors. Pre-incubate at 37°C for 10 minutes.

    • Add the fluorescent peptide substrate to a final concentration of 10 µM.

    • Initiate the reaction by adding palmitoyl-CoA to a final concentration of 2 µM. The total reaction volume is typically 100 µL.

    • Include a "no enzyme" or "heat-inactivated enzyme" control to measure non-enzymatic acylation.

  • Reaction and Termination:

    • Incubate the reaction at 37°C for a set time course (e.g., 10-60 minutes).

    • Stop the reaction by adding a solvent mixture for extraction, such as 600 µL of dichloromethane (B109758) followed by 600 µL of 50% methanol. Vortex vigorously.

  • Analysis by HPLC:

    • Centrifuge the mixture to separate the phases and collect the organic phase containing the peptides. Evaporate the solvent.

    • Resuspend the dried peptide extract in a small volume of DMSO/methanol.

    • Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).

    • Separate the peptides using a methanol/water gradient. The more hydrophobic, palmitoylated peptide will have a longer retention time than the non-palmitoylated substrate.

    • Quantify the area under the peaks for both the substrate and the product using a fluorescence detector. The percent conversion can be calculated to determine PAT activity.

Therapeutic Implications and Future Directions

The critical role of palmitoylation in diseases like cancer and neurodegeneration makes the enzymes of the palmitoylation cycle attractive therapeutic targets.[1][10]

  • Inhibitor Development: The development of specific inhibitors for DHHC-PATs or APTs is an active area of research. While non-specific inhibitors like 2-bromopalmitate have been useful research tools, their off-target effects limit their clinical potential. The identification of selective, non-lipid inhibitors offers a promising path toward new therapeutics that could, for example, block the membrane localization of oncoproteins like Ras.

  • Targeting Substrate Specificity: With 23 different DHHC enzymes in humans, a key challenge and opportunity lies in understanding their substrate specificity. Developing drugs that target a single DHHC enzyme could provide highly specific therapeutic effects with fewer side effects.

Future research will continue to unravel the complexities of the "palmitoylome," identify specific PAT-substrate pairs, and elucidate how the dynamic regulation of palmitoylation is integrated with other cellular signaling networks.

Conclusion

Palmitoylation of peptides and proteins is a fundamental regulatory mechanism that acts as a reversible switch to control protein interaction with membranes, subcellular localization, and function. By governing the trafficking and activity of key signaling molecules, this dynamic modification plays a central role in a vast range of biological processes. The continued development of sophisticated quantitative and analytical techniques will further illuminate the intricate role of palmitoylation in health and disease, paving the way for novel therapeutic interventions that target this critical post-translational modification.

References

A Comprehensive Technical Guide to Fmoc-lys(palmitoyl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the commercial availability, synthesis applications, and biological relevance of the lipoamino acid Fmoc-lys(palmitoyl)-OH.

This compound is a critical building block in the field of peptide chemistry and drug development. This N-α-Fmoc-protected lysine (B10760008) derivative, featuring a palmitoyl (B13399708) group attached to the ε-amino group, facilitates the synthesis of lipidated peptides. The incorporation of a lipid moiety can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, cellular permeability, and ability to interact with biological membranes. This guide provides a detailed overview of the commercial landscape for this compound, protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the signaling pathways influenced by the resulting palmitoylated peptides.

Commercial Availability and Supplier Information

A variety of chemical suppliers offer this compound, catering to the needs of researchers and drug developers. The purity, available quantities, and pricing can vary between suppliers. Below is a summary of key commercial sources for this reagent.

SupplierProduct Number(s)PurityAvailable Pack SizesAdditional Notes
Sigma-Aldrich 772453≥95%1 g, 5 gProvided as a powder or crystals.[1][2]
Bachem Custom SynthesisHigh PurityCustom/Bulk QuantitiesOffers related building blocks like Fmoc-Lys(palmitoyl-Glu-OtBu)-OH.
AAPPTEC AFK117Not specifiedCustom QuantitiesCertificate of Analysis available upon request.[3]
Biorunstar Not specified≥95% (HPLC)Not specified---
Sunway Pharm Ltd CB7646097%100 mg, 250 mg, 1 g, 5 g---
UTECH Products 5-06670Not specified25 g---
ChemicalBook CB71474160>97%Not specifiedLists multiple suppliers and product numbers.

Experimental Protocols: Synthesis of Palmitoylated Peptides

The incorporation of this compound into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols using Fmoc/tBu chemistry. The following is a generalized yet detailed methodology for the synthesis of a palmitoylated peptide.

I. Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin for SPPS, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acid peptides.

  • Swelling : Place the desired amount of resin in a reaction vessel and swell in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes at room temperature.

II. Fmoc Deprotection
  • Deprotection Solution : Prepare a 20% solution of piperidine (B6355638) in DMF.

  • Procedure : Drain the swelling solvent from the resin. Add the 20% piperidine solution to the resin and agitate for 20-30 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

III. Amino Acid Coupling

This step outlines the coupling of a standard Fmoc-protected amino acid. The same procedure is followed for the coupling of this compound.

  • Activation of Amino Acid :

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common coupling agents include:

      • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (e.g., 3 eq.) with HOBt (Hydroxybenzotriazole) (e.g., 3 eq.) and a base such as DIPEA (N,N-diisopropylethylamine) (e.g., 6 eq.).

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 3 eq.) with a base like DIPEA (e.g., 6 eq.).

    • Allow the activation mixture to pre-activate for a few minutes.

  • Coupling to Resin : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. Due to the lipophilic nature of this compound, extended coupling times or double coupling may be necessary to ensure complete reaction.

  • Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.

  • Washing : After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.

IV. Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF.

V. Repetitive Cycles

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

VI. Cleavage and Deprotection of Side Chains
  • Final Fmoc Removal : After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step II.

  • Resin Washing and Drying : Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the peptide side chains. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Cleavage Reaction : Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation : Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

VII. Purification and Analysis
  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : Confirm the identity and purity of the final palmitoylated peptide using analytical RP-HPLC and mass spectrometry.

Signaling Pathways and Biological Context

The introduction of a palmitoyl group via this compound can significantly impact the biological activity of a peptide. Palmitoylation enhances the hydrophobicity of the peptide, which can promote its interaction with cell membranes and albumin in the bloodstream, thereby extending its plasma half-life. This strategy has been successfully employed in the development of long-acting peptide therapeutics, such as analogues of glucagon-like peptide-1 (GLP-1) and galanin.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling

GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[4][5] Native GLP-1 has a very short half-life, which limits its therapeutic utility. The development of lipidated GLP-1 receptor agonists has overcome this limitation. This compound and similar reagents are used to attach a fatty acid to the GLP-1 analogue, which promotes binding to albumin and prolongs its duration of action.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 Analogue GLP-1 Analogue GLP1R GLP-1 Receptor (GPCR) GLP-1 Analogue->GLP1R Binds G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes Epac2->Insulin_Granules Promotes

GLP-1 Receptor Signaling Pathway
Galanin Receptor Signaling

Galanin is a neuropeptide involved in a variety of physiological processes, including pain, feeding, and cognition.[1] Lipidated galanin analogues have been developed to improve their pharmacokinetic properties and enhance their therapeutic potential. Galanin receptors (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that couple to different intracellular signaling cascades.[1][6][7] For instance, GalR1 typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Galanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galanin Analogue Galanin Analogue GalR1 Galanin Receptor 1 (GalR1) Galanin Analogue->GalR1 Binds G_protein_i G Protein (Gi/o) GalR1->G_protein_i Activates AC_inhibited Adenylate Cyclase G_protein_i->AC_inhibited Inhibits cAMP_decreased cAMP AC_inhibited->cAMP_decreased Decreased Production downstream_effects Downstream Cellular Effects cAMP_decreased->downstream_effects Leads to

Galanin Receptor 1 (GalR1) Signaling Pathway

Conclusion

This compound is an indispensable tool for the modern peptide chemist and drug developer. Its commercial availability from a range of suppliers provides researchers with the necessary starting material to synthesize novel lipidated peptides. The well-established protocols for SPPS can be readily adapted for the incorporation of this lipoamino acid, enabling the creation of peptides with enhanced pharmacokinetic and pharmacodynamic properties. The ability of palmitoylated peptides to modulate critical signaling pathways, such as those governed by GLP-1 and galanin receptors, highlights the significant therapeutic potential of this chemical modification. As the demand for more effective and longer-acting peptide drugs continues to grow, the importance of reagents like this compound in advancing biomedical research and pharmaceutical development will undoubtedly increase.

References

Solubility characteristics of Fmoc-lys(palmitoyl)-OH in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-lys(palmitoyl)-OH is a critical building block in the synthesis of lipidated peptides, which are of increasing interest in drug development due to their enhanced cell permeability and modified pharmacokinetic profiles. The covalent attachment of a palmitoyl (B13399708) group to the lysine (B10760008) side chain imparts a significant hydrophobic character to the molecule, profoundly influencing its solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various solvents, detailed experimental protocols for solubility determination, and relevant biological context and synthetic workflows.

Solubility Characteristics

Qualitative Solubility Data

Based on the hydrophobic nature of the molecule, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are general guidelines, and empirical testing is necessary to determine precise solubility under specific experimental conditions.[1][2]

SolventChemical ClassExpected SolubilityRationale
Dimethylformamide (DMF) Polar AproticSolubleCommonly used solvent for peptide synthesis, effectively solvates both polar and nonpolar parts of the molecule.[3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleStrong solubilizing agent for a wide range of organic compounds.[2][3]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSolubleSimilar to DMF, often used as a substitute in peptide synthesis.[3][4]
Dichloromethane (DCM) ChlorinatedSparingly Soluble to SolubleEffective at dissolving the hydrophobic portions of the molecule.
Tetrahydrofuran (THF) EtherSparingly SolubleModerate polarity allows for some interaction with the molecule.
Acetonitrile (ACN) NitrileSparingly SolubleLess effective than DMF or DMSO for highly hydrophobic molecules.
Methanol (MeOH) Polar ProticPoorly SolubleThe polar hydroxyl group has limited interaction with the large nonpolar regions.
Water Polar ProticInsolubleThe high polarity of water and its hydrogen-bonding network exclude the hydrophobic molecule.
Hexane NonpolarPoorly SolubleWhile nonpolar, it is not effective at disrupting the intermolecular forces of the solid compound.

Experimental Protocol: Determining Solubility

To quantitatively assess the solubility of this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:
  • This compound

  • Selected solvent(s) of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble (e.g., DMF or DMSO). This will be used for creating a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Inject these standards into the HPLC and record the peak area at the appropriate wavelength for the Fmoc group (typically around 265 nm or 301 nm). Plot a graph of peak area versus concentration to generate a calibration curve.

  • Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Saturation: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.

Biological Relevance and Synthetic Workflow

Signaling Pathway: Role of Palmitoylation in Protein Localization and Signaling

Palmitoylation, the attachment of palmitic acid to cysteine or serine residues, is a crucial post-translational modification that regulates the membrane association and subcellular localization of many signaling proteins.[5][6] While this compound is a synthetic building block, the palmitoylated lysine it represents can be incorporated into peptides to mimic naturally occurring lipid modifications. Such modifications can direct proteins to specific membrane microdomains, like lipid rafts, facilitating interactions with other signaling molecules and modulating downstream pathways.[7] For instance, the Hippo signaling pathway, which controls organ size, involves transcription factors that can be regulated by acylation, including palmitoylation.[8]

Signaling_Pathway cluster_membrane Plasma Membrane Lipid_Raft Lipid Raft Signaling_Molecule Signaling Molecule Lipid_Raft->Signaling_Molecule Interaction Palmitoylated_Protein Palmitoylated Signaling Protein Palmitoylated_Protein->Lipid_Raft Localization Downstream_Effector Downstream Effector Signaling_Molecule->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Gene Transcription) Downstream_Effector->Cellular_Response Signal Transduction SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling: - Fmoc-AA-OH (or this compound) - Coupling Reagents (e.g., HBTU/HOBt) - Base (e.g., DIPEA) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin & Side Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

References

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Palmitoyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of Fmoc-Lys(Palmitoyl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of a palmitoyl (B13399708) group onto a lysine (B10760008) residue can significantly enhance the therapeutic potential of peptides by increasing their hydrophobicity, which can improve membrane association, prolong half-life, and enhance cellular uptake. However, the unique properties of this lipidated amino acid derivative present specific challenges during synthesis that require optimized protocols for successful incorporation.

Introduction to Lipidated Peptides

Lipidation is a post-translational modification that plays a crucial role in regulating the function and localization of many proteins. In peptide-based drug development, the strategic incorporation of lipid moieties, such as the C16 fatty acid palmitate, is a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This compound is a key building block for introducing a stable amide-linked palmitoyl group to the ε-amino group of a lysine residue within a peptide sequence during standard Fmoc-based SPPS.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in SPPS.

PropertyValueReference
Molecular Formula C₃₇H₅₄N₂O₅[No specific citation found for this exact data point in the search results]
Molecular Weight 606.84 g/mol [No specific citation found for this exact data point in the search results]
Appearance White to off-white powder[No specific citation found for this exact data point in the search results]
Solubility Soluble in DMF, NMP, and DCM. Poorly soluble in non-polar solvents.[No specific citation found for this exact data point in the search results]
Storage Store at -20°C, desiccated.[No specific citation found for this exact data point in the search results]

Experimental Protocols

The following protocols are recommended for the efficient incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

General SPPS Workflow

The overall workflow for synthesizing a palmitoylated peptide using this compound follows the standard steps of Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Standard Amino Acid or This compound Wash2 Washing Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next cycle Final_Cleavage Cleavage & Deprotection Wash2->Final_Cleavage After final residue Purification Purification Final_Cleavage->Purification Analysis Analysis Purification->Analysis

Figure 1: General workflow for solid-phase peptide synthesis incorporating this compound.
Coupling of this compound

Due to the steric hindrance and potential for aggregation caused by the long acyl chain, the coupling of this compound requires optimized conditions to ensure high efficiency. Standard coupling protocols may need to be adjusted.

Recommended Coupling Reagents and Conditions:

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTimeTemperatureNotes
HATU/DIPEA 1:0.95:2DMF1-4 hoursRoom Temp.Highly efficient for hindered amino acids. Pre-activation for 1-5 minutes is recommended.[1]
HBTU/DIPEA 1:0.95:2DMF2-6 hoursRoom Temp.A common and effective choice, though slightly less reactive than HATU.
DIC/OxymaPure 1:1:1DMF2-8 hoursRoom Temp.A cost-effective and low-racemization option.[2][3][4]

Protocol for Coupling using HATU:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]

  • Pre-activation: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated mixture to the resin and shake for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Final Cleavage and Deprotection

The final cleavage of the palmitoylated peptide from the resin and the removal of side-chain protecting groups require a carefully selected cleavage cocktail to ensure product integrity and minimize side reactions.

Recommended Cleavage Cocktails:

Reagent CocktailComposition (v/v/v)ScavengersRecommended forCleavage Time
Reagent K TFA / Water / Phenol / Thioanisole / EDTPhenol, Thioanisole, EDTPeptides with Trp, Met, Cys, Arg2-4 hours
TFA/TIS/Water 95% / 2.5% / 2.5%Triisopropylsilane (TIS)Peptides without sensitive residues (e.g., Trp, Met, Cys)2-3 hours
Reagent B TFA / Phenol / Water / TISPhenol, TIS"Odorless" alternative for scavenging trityl groups.[5]1-2 hours

Protocol for Cleavage using TFA/TIS/Water:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Cleavage: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cocktail to the dried resin (10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification of Palmitoylated Peptides

The increased hydrophobicity of palmitoylated peptides necessitates modifications to standard reversed-phase high-performance liquid chromatography (RP-HPLC) purification protocols.

RP-HPLC Conditions for Palmitoylated Peptides:

ParameterRecommendation
Column C4 or C8 silica-based column
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A shallower gradient than for non-lipidated peptides is often required for better resolution. A starting point is a linear gradient of 30-80% B over 30-60 minutes.
Flow Rate Typically 1 mL/min for analytical and 10-20 mL/min for preparative columns.
Detection UV at 210-230 nm.

Protocol for RP-HPLC Purification:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, followed by dilution with mobile phase A to the desired injection concentration.

  • Equilibration: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 70% A, 30% B).

  • Injection and Elution: Inject the sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Application in Signaling Pathways

Palmitoylated peptides are crucial tools for studying various biological processes, particularly those involving protein-membrane interactions and signaling cascades. For instance, lipidated peptides are used to investigate the function of proteins involved in cell signaling pathways such as the Ras signaling pathway, where palmitoylation of Ras proteins is essential for their membrane localization and subsequent activation of downstream effectors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Palmitoylated Ras (Anchored) Raf Raf Kinase Ras->Raf Recruits & Activates GAP GAP Ras->GAP Inactivates MEK MEK Raf->MEK Phosphorylates Inactive_Ras Inactive Ras-GDP Inactive_Ras->Ras GTP binding & Palmitoylation GEF GEF GEF->Inactive_Ras Activates GAP->Inactive_Ras ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 2: Simplified Ras signaling pathway illustrating the role of palmitoylation in membrane anchoring of Ras.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Steric hindrance from the palmitoyl chain. Peptide aggregation on the resin.Use a more potent coupling reagent like HATU.[1] Increase coupling time and/or temperature. Use a solvent mixture that disrupts aggregation (e.g., DMF/DCM).
Poor Solubility of Crude Peptide High hydrophobicity due to the palmitoyl group.Dissolve in a small amount of organic solvent (e.g., DMSO, Acetonitrile) before adding aqueous buffer for purification.
Broad or Tailing Peaks in HPLC Peptide aggregation. Interaction with residual silanols on the column.Use a C4 or C8 column instead of C18. Increase the column temperature. Add a small amount of organic acid (e.g., formic acid) to the mobile phase.
Incomplete Cleavage Insufficient cleavage cocktail volume or time.Ensure the resin is well-swollen in the cleavage cocktail. Increase cleavage time.

By following these optimized protocols and troubleshooting guidelines, researchers can successfully synthesize and purify high-quality palmitoylated peptides for a wide range of applications in basic research and drug development.

References

Protocol for the Efficient Coupling of Fmoc-Lys(palmitoyl)-OH to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of lipidated peptides.

Introduction

Lipidation, the covalent attachment of fatty acids to peptides and proteins, is a critical post-translational modification that influences protein localization, trafficking, and function. The synthesis of lipidated peptides via solid-phase peptide synthesis (SPPS) is a powerful tool for investigating the biological roles of lipidation. A key step in this process is the efficient coupling of lipidated amino acid building blocks, such as Fmoc-Lys(palmitoyl)-OH, to a solid support. The inherent hydrophobicity and steric bulk of the palmitoyl (B13399708) group can present challenges, often leading to incomplete coupling and the generation of deletion sequences.

This document provides a detailed protocol for the efficient coupling of this compound to common solid-phase synthesis resins, such as Rink Amide and 2-chlorotrityl chloride resins. It outlines strategies to overcome the challenges associated with this hydrophobic amino acid, including the use of optimized coupling reagents and a double coupling strategy. Additionally, it provides a method for monitoring the reaction progress to ensure high coupling efficiency.

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and hydrophobic amino acids. The following table summarizes a comparison of common coupling reagents and their general efficiency for challenging couplings. While specific quantitative data for this compound coupling is not extensively published, this table provides a qualitative and comparative guide based on established knowledge in solid-phase peptide synthesis. For a sterically hindered and hydrophobic residue like this compound, HATU is generally considered superior to HBTU.[1]

Coupling ReagentActivating Agent AdditiveBaseTypical Coupling Time (min)Relative Efficiency for Difficult CouplingsNotes
HATU None needed (contains HOAt moiety)DIPEA30 - 60+++ (Excellent)Forms a highly reactive OAt-active ester, leading to faster and more complete coupling.[1] Recommended for sterically hindered amino acids.
HBTU HOBt (optional, but recommended)DIPEA45 - 90++ (Good)Generally effective, but may be less efficient than HATU for particularly difficult couplings.[1][2]
DIC/HOBt HOBtDIPEA (optional)60 - 120+ (Moderate)A cost-effective option, but generally slower and may require longer reaction times or double coupling for difficult residues.

Key: +++ (Excellent), ++ (Good), + (Moderate). DIPEA: N,N-Diisopropylethylamine.

Experimental Protocols

This section provides detailed protocols for the coupling of this compound to two commonly used resins: Rink Amide resin (for peptide amides) and 2-chlorotrityl chloride resin (for protected peptide acids).

Protocol 1: Coupling of this compound to Rink Amide Resin

This protocol is designed for the manual or automated synthesis of C-terminally amidated lipopeptides.[3][4]

Materials:

  • Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Kaiser Test Kit[5][6][7]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF (10-15 mL per gram of resin) for at least 1 hour in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Due to the hydrophobicity of this compound, a mixture of DMF/DCM (1:1) or the addition of a small amount of N-Methyl-2-pyrrolidone (NMP) may be necessary to achieve complete dissolution.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[1]

  • First Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a small sample of resin beads (a few beads are sufficient).

    • Wash the beads thoroughly with DMF and then ethanol.

    • Perform the Kaiser test according to the manufacturer's instructions.[5][9]

    • Interpretation:

      • Yellow/Colorless beads: Coupling is complete. Proceed to the next step.

      • Blue beads: Coupling is incomplete. Proceed to the second coupling.[5][6]

  • Second Coupling (Double Coupling):

    • If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 x 1 min).

    • Repeat steps 3 and 4 to perform a second coupling.

  • Final Washes:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • The resin is now ready for the next step in the peptide synthesis.

Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is suitable for the synthesis of protected lipopeptide fragments that can be cleaved from the resin under mild acidic conditions, preserving acid-labile side-chain protecting groups.[10]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 100-200 mesh, ~1.0-1.6 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade, anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (for capping)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a reaction vessel.[10]

  • Loading of this compound:

    • In a separate vial, dissolve this compound (1.5 equivalents relative to the desired final loading) in anhydrous DCM. A co-solvent like DMF may be required for complete dissolution.

    • Add DIPEA (3 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is recommended due to the steric bulk of the amino acid.

  • Capping of Unreacted Sites:

    • Drain the reaction solution.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) to the resin and agitate for 30 minutes.[10]

  • Final Washes:

    • Drain the capping solution.

    • Wash the resin thoroughly with DCM (3 x 1 min), DMF (3 x 1 min), and finally DCM (3 x 1 min).

    • The resin can be dried under vacuum for storage or used directly for the next synthesis step.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the coupling of this compound to a solid-phase resin.

experimental_workflow resin Resin Swelling (DMF or DCM) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling1 First Coupling (2 hours) deprotection->coupling1 activation Amino Acid Activation (this compound, HATU, DIPEA in DMF) activation->coupling1 monitoring Kaiser Test coupling1->monitoring coupling2 Second Coupling (2 hours) monitoring->coupling2 Positive wash Final Washes (DMF, DCM) monitoring->wash Negative coupling2->wash next_step Next Synthesis Step wash->next_step

Caption: Workflow for coupling this compound to resin.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the components and steps leading to a successful coupling reaction.

logical_relationship cluster_reactants Reactants cluster_process Process This compound This compound Activation Activation This compound->Activation Deprotected Resin Deprotected Resin Coupling Reaction Coupling Reaction Deprotected Resin->Coupling Reaction Coupling Reagent (HATU) Coupling Reagent (HATU) Coupling Reagent (HATU)->Activation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Activation Activation->Coupling Reaction Successful Coupling Successful Coupling Coupling Reaction->Successful Coupling

Caption: Key components for successful coupling reaction.

References

Application Notes and Protocols: Fmoc-Lys(Palmitoyl)-OH in Lipopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(palmitoyl)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of lipopeptides. The incorporation of a palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, onto a lysine (B10760008) residue imparts amphiphilic character to the resulting peptide. This lipid modification can significantly enhance the biological activity of peptides, making them valuable candidates for various therapeutic and research applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of lipopeptides, with a focus on their role as vaccine adjuvants, antimicrobial agents, and modulators of the innate immune system through Toll-like receptor 2 (TLR2) activation.

Applications of Lipopeptides Synthesized with this compound

The covalent attachment of a palmitoyl moiety to a peptide sequence can dramatically alter its physicochemical properties, leading to:

  • Enhanced Immunogenicity: Palmitoylated peptides have been shown to act as potent self-adjuvanting vaccine candidates. The lipid tail can facilitate interaction with and activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to a more robust and targeted immune response.[1] This is often mediated through the activation of Toll-like receptor 2 (TLR2).[2][3]

  • Toll-like Receptor 2 (TLR2) Agonism: Lipopeptides are recognized by the TLR2/TLR1 or TLR2/TLR6 heterodimers on the surface of immune cells.[3] This recognition triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of the innate immune system. The nature of the peptide and the number of lipid chains can influence which TLR2 heterodimer is activated.[3]

  • Antimicrobial Activity: The amphipathic nature of lipopeptides allows them to interact with and disrupt bacterial cell membranes, leading to antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[4]

  • Improved Pharmacokinetic Properties: Lipidation can increase the metabolic stability and plasma half-life of peptides by promoting binding to serum albumin and reducing susceptibility to enzymatic degradation.

Quantitative Data on Lipopeptide Synthesis

The successful synthesis of lipopeptides using this compound is dependent on several factors, including the peptide sequence, coupling reagents, and purification methods. The following table summarizes representative data on the synthesis of various lipopeptides.

Lipopeptide/Peptide SequenceSynthesis Scale (mmol)Coupling ReagentsCleavage CocktailPurification MethodCrude Purity (%)Final Yield (%)Reference
C16-YKKNot SpecifiedHBTU, DIPEATFA/TIS/H₂ORP-HPLCNot SpecifiedNot Specified[5]
C16-WKKNot SpecifiedHBTU, DIPEATFA/TIS/H₂ORP-HPLCNot SpecifiedNot Specified[5]
Linear battacin analoguesNot SpecifiedNot SpecifiedNot SpecifiedRP-HPLCNot SpecifiedNot Specified[4]
H-Pro-Phe-Gly-Lys-OH0.1HBTU, DIPEATFA/TIS/H₂O (95:2.5:2.5)RP-HPLCNot SpecifiedNot SpecifiedGeneric Protocol

Note: The theoretical yield for solid-phase peptide synthesis can be calculated based on the initial resin loading.[6] However, the actual yield is often lower due to incomplete coupling and deprotection steps. For example, a 99% yield at each of the 140 steps in the synthesis of a 70-mer peptide results in a 24% overall theoretical yield, which highlights the importance of optimizing each step.[7]

Experimental Protocols

Solid-Phase Synthesis of a Palmitoylated Peptide

This protocol describes the manual solid-phase synthesis of a generic palmitoylated peptide using this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound. Due to the hydrophobic nature of the lipidated amino acid, longer coupling times or the use of a stronger coupling agent like HATU may be necessary. It is also advisable to use a solvent mixture with better solubilizing properties, such as DMF/DCM (1:1).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Purification of the Palmitoylated Peptide by RP-HPLC

Materials:

  • Crude palmitoylated peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and ACN with 0.1% TFA.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient for lipopeptides starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic compounds. An example gradient is a linear increase from 30% to 90% B over 30 minutes. The optimal gradient will depend on the specific lipopeptide.

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: UV absorbance at 210-220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.

Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve the purified lipopeptide in a suitable solvent for mass spectrometry analysis (e.g., 50% ACN in water with 0.1% formic acid).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Interpretation: Confirm the molecular weight of the synthesized lipopeptide by comparing the experimental mass-to-charge ratio (m/z) with the theoretical value. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[8][9][10] The palmitoyl group is generally stable under common fragmentation conditions.[9]

TLR2 Activation Assay

This protocol describes a cell-based assay to determine the ability of a synthesized lipopeptide to activate the TLR2 signaling pathway.

Materials:

  • HEK-Blue™ hTLR2 cells (InvivoGen) or a similar reporter cell line expressing human TLR2.

  • Synthesized lipopeptide.

  • Pam2CSK4 or Pam3CSK4 (positive control).

  • Cell culture medium and supplements.

  • QUANTI-Blue™ solution or a similar substrate for secreted alkaline phosphatase (SEAP).

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR2 cells in a 96-well plate and incubate overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of the synthesized lipopeptide and the positive control.

    • Add the lipopeptide solutions to the cells and incubate for 24 hours.

  • SEAP Detection:

    • Add QUANTI-Blue™ solution to each well.

    • Incubate for 1-3 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 620-655 nm.

    • The level of SEAP activity is proportional to the activation of the TLR2 signaling pathway. Compare the results for the synthesized lipopeptide to the positive control.

Visualizations

TLR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TLR2 by a triacylated lipopeptide.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 TLR1 TLR1 TLR2->TLR1 Heterodimerizes MyD88 MyD88 TLR1->MyD88 Recruits Lipopeptide Triacylated Lipopeptide Lipopeptide->TLR2 Binds IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates IκB->IκB NFκB NF-κB Nucleus Gene Transcription NFκB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Leads to production of

Caption: TLR2 signaling pathway activated by a triacylated lipopeptide.

Experimental Workflow for Lipopeptide Synthesis and Characterization

This diagram outlines the key steps involved in the synthesis, purification, and characterization of lipopeptides using this compound.

Lipopeptide_Workflow start Start spps Solid-Phase Peptide Synthesis (this compound incorporation) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage precipitation Crude Peptide Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization bioassay Biological Activity Assay (e.g., TLR2 Activation) characterization->bioassay end End bioassay->end

Caption: Experimental workflow for lipopeptide synthesis and evaluation.

References

Application Notes and Protocols: Fmoc-Lys(Palmitoyl)-OH for Vaccine Adjuvant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Palmitoyl)-OH is a key building block in the synthesis of lipopeptides, which are increasingly utilized as potent, self-adjuvanting components in modern vaccine development. The incorporation of a palmitoyl (B13399708) lipid moiety into a peptide antigen enhances its immunogenicity by facilitating interaction with and activation of the innate immune system. These synthetic lipopeptides often mimic the structure of bacterial lipoproteins and act as agonists for Toll-like Receptor 2 (TLR2), a pattern recognition receptor (PRR) expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2] Activation of TLR2 initiates a signaling cascade that leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses.[1][3] This results in robust and durable antigen-specific humoral (antibody) and cellular (T-cell) immunity.[1][4][5]

These application notes provide an overview of the use of this compound in developing TLR2-agonist-based vaccine adjuvants, along with detailed protocols for their synthesis, formulation, and immunological evaluation.

Mechanism of Action: TLR2-Mediated Immune Activation

Lipopeptides synthesized using this compound function as potent adjuvants primarily through the activation of the TLR2 signaling pathway. TLR2 forms heterodimers with either TLR1 or TLR6 on the surface of APCs to recognize diacylated or triacylated lipoproteins, respectively.[3][6] Upon ligand binding, a signaling cascade is initiated through the recruitment of adaptor proteins like MyD88 and TIRAP.[7][8] This leads to the activation of downstream transcription factors, most notably NF-κB, which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules (e.g., CD80, CD86).[8] The upregulation of these molecules on APCs is crucial for the effective priming of naive T cells and the subsequent development of a robust adaptive immune response.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lipopeptide Lipopeptide TLR2 TLR2 Lipopeptide->TLR2 Binds TLR1/6 TLR1/6 TLR2->TLR1/6 Heterodimerizes MyD88 MyD88 TLR1/6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates MAPK->Nucleus Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes Nucleus->Cytokine_Genes Induces Transcription

TLR2 Signaling Pathway Activation by a Lipopeptide Adjuvant.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the immunogenicity of lipopeptide-based vaccine adjuvants.

Table 1: Antigen-Specific Antibody Titers Following Intranasal Immunization in Mice

Adjuvant GroupAntigenIgG Titer (Serum, log10)IgA Titer (BALF, log10)Reference
Lipopeptide 1Ovalbumin4.5 ± 0.52.8 ± 0.3[2]
Lipopeptide 2Ovalbumin4.8 ± 0.63.1 ± 0.4[2]
Pam2CSK4Ovalbumin4.2 ± 0.42.5 ± 0.3[2]
Antigen AloneOvalbumin< 2.0< 1.5[2]

BALF: Bronchoalveolar Lavage Fluid. Data are represented as mean ± standard deviation.

Table 2: Cytokine Production by Splenocytes from Immunized Mice upon Antigen Re-stimulation

Adjuvant GroupIFN-γ (pg/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)Reference
Pam2CSK4150 ± 30800 ± 120600 ± 90750 ± 110[9][10]
Pam3CSK4250 ± 50400 ± 70300 ± 50350 ± 60[9][10]
CpG ODN1200 ± 200< 50< 50< 50[9]
Antigen Alone< 50< 50< 50< 50[9]

Data are represented as mean ± standard deviation.

Table 3: In Vivo Protection Against Lethal Influenza Virus Challenge in Mice

Immunization GroupSurvival Rate (%)Reference
Lipopeptide Adjuvant + Antigen100[4]
Antigen Alone0[4]
Saline Control0[4]

Experimental Protocols

Protocol 1: Synthesis of a Lipopeptide using this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model lipopeptide.

Lipopeptide_Synthesis_Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Fmoc_Deprotection_1->Amino_Acid_Coupling Washing_1 Washing (DMF) Amino_Acid_Coupling->Washing_1 Repeat_Cycle Repeat for each amino acid in sequence Washing_1->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection_1 Yes Fmoc_Lys_Pal_Coupling Couple this compound Repeat_Cycle->Fmoc_Lys_Pal_Coupling No (Sequence complete) Fmoc_Deprotection_Final Final Fmoc Deprotection Fmoc_Lys_Pal_Coupling->Fmoc_Deprotection_Final Cleavage_and_Deprotection Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Fmoc_Deprotection_Final->Cleavage_and_Deprotection Precipitation_and_Washing Precipitation and Washing (Cold Diethyl Ether) Cleavage_and_Deprotection->Precipitation_and_Washing Purification Purification (RP-HPLC) Precipitation_and_Washing->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End Characterization->End

Workflow for Solid-Phase Synthesis of a Lipopeptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Coupling of this compound: Couple this compound using the same procedure as in step 4.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% DTT, 1% TIS) for 2-3 hours to cleave the lipopeptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude lipopeptide in cold diethyl ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the lipopeptide by mass spectrometry.

Protocol 2: Formulation of Lipopeptide Adjuvant with a Peptide Antigen

Materials:

  • Synthesized lipopeptide adjuvant

  • Peptide antigen

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solubilization: Dissolve the lyophilized lipopeptide adjuvant and peptide antigen in a minimal amount of a suitable solvent (e.g., DMSO), if necessary.

  • Dilution: Add sterile PBS to the dissolved components to achieve the desired final concentrations. The final concentration of any organic solvent should be minimal (typically <1%).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the formation of micelles or other self-assembled structures.

  • Sonication (Optional): For formulations that are difficult to dissolve, brief sonication in a water bath sonicator may be applied.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the formulated vaccine at 4°C and use within a short period. For longer-term storage, aliquots can be stored at -20°C or -80°C, but freeze-thaw cycles should be avoided.

Protocol 3: Intranasal Immunization of Mice

Vaccine_Study_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Primary_Immunization Primary Immunization (Day 0) (Intranasal) Group_Allocation->Primary_Immunization Booster_Immunization Booster Immunization (Day 14) Primary_Immunization->Booster_Immunization Sample_Collection Sample Collection (Day 28) (Serum, Spleen, BALF) Booster_Immunization->Sample_Collection Immunological_Assays Immunological Assays Sample_Collection->Immunological_Assays ELISA ELISA (Antibody Titers, Cytokines) Immunological_Assays->ELISA ELISpot ELISpot (Cytokine-secreting cells) Immunological_Assays->ELISpot Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis ELISpot->Data_Analysis End End Data_Analysis->End

Experimental Workflow for a Preclinical Vaccine Adjuvant Study.

Materials:

  • Formulated vaccine

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Micropipette and tips

Procedure:

  • Animal Handling: Acclimatize mice for at least one week before the start of the experiment.

  • Anesthesia: Lightly anesthetize the mice using isoflurane.

  • Immunization: Hold the mouse in a supine position. Administer 10-15 µL of the vaccine formulation into each nostril using a micropipette.

  • Recovery: Allow the mouse to recover from anesthesia in a clean cage.

  • Immunization Schedule: A typical immunization schedule consists of a primary immunization on day 0, followed by one or two booster immunizations at 2-week intervals (e.g., day 14 and day 28).

  • Sample Collection: Collect blood samples via tail vein or terminal cardiac puncture for serum analysis. Harvest spleens and other lymphoid organs for cellular immunology assays. Perform bronchoalveolar lavage to collect mucosal secretions.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Materials:

  • 96-well high-binding ELISA plates

  • Antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Serum samples from immunized mice

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG, anti-mouse IgA)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the antigen (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate as in step 2.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate as in step 2.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as in step 2.

  • Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.

Protocol 5: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ)

  • Blocking buffer

  • Splenocytes from immunized mice

  • Antigen or peptide epitopes for re-stimulation

  • Biotinylated detection antibody for the cytokine of interest

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC)

  • ELISpot reader

Procedure:

  • Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Cell Plating: Add splenocytes to the wells in the presence of the specific antigen or peptide epitopes. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Cell Lysis and Washing: Lyse the cells and wash the plate thoroughly.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate for 1 hour at room temperature.

  • Spot Development: Add the substrate and monitor for the appearance of spots. Stop the reaction by washing with water.

  • Analysis: Count the number of spots per well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.[11]

Conclusion

This compound is a valuable reagent for the synthesis of self-adjuvanting lipopeptide vaccines. The resulting lipopeptides effectively activate the innate immune system through the TLR2 signaling pathway, leading to enhanced and durable adaptive immune responses. The protocols provided herein offer a framework for the rational design, synthesis, and evaluation of novel lipopeptide-based vaccine candidates for a wide range of infectious diseases and cancer.

References

Application Notes and Protocols: Incorporation of Fmoc-Lys(Palmitoyl)-OH in the Synthesis of GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the incorporation of a palmitoyl (B13399708) fatty acid moiety onto Glucagon-Like Peptide-1 (GLP-1) analogs using Fmoc-Lys(Palmitoyl)-OH during solid-phase peptide synthesis (SPPS). Lipidation, specifically palmitoylation, is a critical chemical modification used to extend the in-vivo half-life of peptide therapeutics like Semaglutide and Liraglutide (B1674861) by promoting albumin binding and reducing renal clearance.[1][2]

Introduction

GLP-1 receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[3] Native GLP-1, however, has a very short biological half-life. The covalent attachment of a palmitic acid chain to a lysine (B10760008) residue in the peptide sequence is a proven strategy to overcome this limitation.[4] This can be achieved during Fmoc-based SPPS either by incorporating a pre-synthesized this compound amino acid derivative or by on-resin acylation of a lysine side chain.[5][6][7][8] The choice of strategy can impact synthesis efficiency, yield, and purity. This document outlines the protocols for both approaches and the subsequent characterization of the final lipidated peptide.

Challenges in the synthesis of lipidated peptides include potential aggregation of the growing peptide chain due to the hydrophobic nature of the fatty acid, and difficulties in purification.[9][10] Careful selection of synthesis parameters, solvents, and purification methods is crucial for a successful outcome.[11]

Data Summary: Synthesis and Purification of Palmitoylated GLP-1 Analogs

The following table summarizes typical quantitative data obtained during the synthesis and purification of palmitoylated GLP-1 analogs. Actual results may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

ParameterTypical ValueMethod of AnalysisReference
Resin Loading 0.25 - 1.2 mmol/gFmoc Cleavage UV Spectrophotometry[12][13]
Crude Peptide Purity 50 - 70%Reversed-Phase HPLC[12]
Final Peptide Purity > 98%Reversed-Phase HPLC[14]
Overall Yield 15 - 30%Based on initial resin loadingGeneral SPPS knowledge
Molecular Weight ConfirmedMass Spectrometry (LC-MS)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Palmitoylated GLP-1 Analog using this compound

This protocol describes the stepwise synthesis of a GLP-1 analog on a solid support using Fmoc chemistry, incorporating the lipid moiety via a pre-acylated lysine residue.

1. Resin Preparation: a. Swell the appropriate resin (e.g., Wang resin, 2-chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[15] b. If using a pre-loaded resin, proceed to step 2. If not, load the first Fmoc-protected amino acid according to standard protocols (e.g., using DIC/Oxyma or HBTU/DIPEA activation).[12][16]

2. Iterative Amino Acid Coupling and Deprotection: a. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF for 5-20 minutes.[17][18] Wash the resin thoroughly with DMF. b. Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF or NMP. Add an appropriate base (e.g., DIPEA or Collidine) and add the activated amino acid solution to the resin.[16] Allow the coupling reaction to proceed for 1-2 hours. c. Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.[13] d. Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products. e. Repeat steps 2a-2d for each amino acid in the sequence.

3. Incorporation of this compound: a. At the desired position in the peptide sequence, use this compound as the amino acid for the coupling step (2b).[19][20] b. Due to the hydrophobicity of this derivative, ensure complete dissolution, possibly in a solvent mixture like DCM/DMF. Longer coupling times or double coupling may be necessary to ensure high efficiency.

4. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum. b. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-4 hours.[12][21]

5. Precipitation and Purification: a. Precipitate the cleaved peptide by adding the TFA cleavage mixture to cold diethyl ether. b. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether several times. c. Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[3][21] A two-step purification process at different pH values (e.g., pH 7-8 and then pH < 3) can be effective.[21] d. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: On-Resin Acylation of Lysine Side Chain

This protocol provides an alternative method where a lysine residue with an orthogonal protecting group is incorporated, which is then selectively removed to allow for on-resin palmitoylation.

1. Peptide Synthesis with Orthogonally Protected Lysine: a. Follow steps 1 and 2 of Protocol 1. b. At the desired position, incorporate an Fmoc-lysine derivative with a side-chain protecting group that is orthogonal to the Fmoc and tBu/Trt groups, such as Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl).[13][15][22] For example, use Fmoc-Lys(Alloc)-OH.[15][23]

2. Selective Deprotection of Lysine Side Chain: a. After completing the peptide sequence, selectively remove the orthogonal protecting group. i. For Alloc: Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane (B129415) in DCM.[13][24] ii. For Mtt: Treat the resin with a dilute solution of TFA in DCM (e.g., 1-2% TFA).[25] b. Wash the resin thoroughly to remove the deprotection reagents.

3. On-Resin Palmitoylation: a. Activate palmitic acid (3-5 equivalents) using a coupling agent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF. b. Add the activated palmitic acid solution to the resin and allow it to react with the deprotected lysine side-chain amine for 2-4 hours.[7] c. Monitor the reaction for completion and wash the resin thoroughly.

4. Cleavage, Deprotection, and Purification: a. Proceed with steps 4 and 5 from Protocol 1 to obtain the purified, lipidated GLP-1 analog.

Visualizations

Signaling Pathway

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates PI3K PI3K GLP1R->PI3K Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Promotes Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription (β-cell proliferation & survival) Akt->Gene_Transcription Promotes

Caption: GLP-1 Receptor Signaling Pathway.[26][27][28]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization LCMS LC-MS Analysis (Purity & Mass Confirmation) Lyophilization->LCMS SEC Size-Exclusion Chromatography (Aggregation Analysis) Lyophilization->SEC Bioassay In-vitro Bioassay (Receptor Activation) Lyophilization->Bioassay Synthesis_Strategies cluster_approaches Synthesis Approaches cluster_direct_steps Key Steps for Direct Incorporation cluster_on_resin_steps Key Steps for On-Resin Acylation Goal Goal: Synthesize Palmitoylated GLP-1 Analog Direct_Incorporation Direct Incorporation (Protocol 1) Goal->Direct_Incorporation On_Resin_Acylation On-Resin Acylation (Protocol 2) Goal->On_Resin_Acylation Use_Fmoc_Lys_Pal Use this compound during SPPS Direct_Incorporation->Use_Fmoc_Lys_Pal Use_Fmoc_Lys_Orthogonal Use Fmoc-Lys with orthogonal protection (e.g., Alloc) On_Resin_Acylation->Use_Fmoc_Lys_Orthogonal Selective_Deprotection Selectively deprotect Lys side chain Use_Fmoc_Lys_Orthogonal->Selective_Deprotection Acylate_Lys Acylate with Palmitic Acid on-resin Selective_Deprotection->Acylate_Lys

References

Standard operating procedure for Fmoc deprotection of lipidated amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed standard operating procedure (SOP) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from lipidated amino acids, a critical step in the solid-phase peptide synthesis (SPPS) of lipopeptides. Lipopeptides, valued for their therapeutic potential, often present unique challenges during synthesis due to the steric hindrance and potential for aggregation caused by the lipid moiety. This protocol outlines standard and alternative methods to ensure efficient and complete deprotection.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[1][2] The standard method for Fmoc removal involves treatment with a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

However, the synthesis of lipidated peptides can be complicated by factors such as steric hindrance from the bulky lipid chains and peptide aggregation on the solid support.[5] These challenges can lead to incomplete Fmoc deprotection, resulting in deletion sequences and a lower purity of the final product.[5][6] Therefore, optimization of the deprotection step is crucial for the successful synthesis of lipopeptides. This protocol provides a standard procedure and discusses common variations and troubleshooting strategies.

Data Presentation: Fmoc Deprotection Reagents and Conditions

The following table summarizes common reagents and conditions used for Fmoc deprotection. The choice of reagent and conditions can be critical, especially for challenging sequences like those found in lipidated peptides.

Reagent/CocktailCompositionTypical Reaction TimeNotes
Standard Piperidine 20% (v/v) piperidine in DMF5-20 minutesThe most common and widely used method.[2][7] A two-step treatment is often employed.[2][7]
Piperidine with DBU 20% piperidine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF15 minutesThe addition of DBU, a non-nucleophilic base, can enhance the efficiency of deprotection, particularly for sterically hindered or aggregated peptides.[8][9]
Piperazine (B1678402) with DBU Lower quantities of piperazine with DBUVariableA safer alternative to piperidine that can be effective for rapid and efficient Fmoc deprotection.[3]
4-Methylpiperidine (4MP) 5% (v/v) in DMF3-10 minutesA less toxic alternative to piperidine that has shown comparable efficiency in many cases.[3][10]
Morpholine 50% (v/v) in DMFVariableConsidered a milder condition and is often used for sensitive glycopeptides, which could be analogous to some lipidated peptides.[9]
Acidic Hydrogenolysis Pd/C, H₂, mildly acidic conditions (e.g., HCl in MeOH)4-12 hoursA novel, orthogonal method for sensitive peptides where basic conditions are problematic.[1][11]

Experimental Protocols

This section provides a detailed methodology for the standard Fmoc deprotection of lipidated amino acids on a solid support.

Materials and Equipment
  • Resin-bound lipidated peptide: Swollen in a suitable reaction vessel.

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine in high-purity DMF.

  • Alternative Deprotection Reagent: 20% piperidine and 2% DBU in DMF.[8]

  • Solvents: High-purity DMF for washing.

  • Reaction Vessel: Solid-phase synthesis vessel with a frit and stopcock.

  • Shaker/Mixer: To ensure continuous mixing of the resin and reagents.

  • Inert Gas: Nitrogen or Argon for providing an inert atmosphere.

  • Qualitative Test: Ninhydrin (B49086) (Kaiser) test kit to monitor for free primary amines.

Standard Fmoc Deprotection Protocol

This protocol is suitable for most standard lipidated amino acids.

  • Resin Swelling: Swell the resin-bound lipidated peptide in DMF for 30-60 minutes.[2] Drain the solvent.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[7]

  • Agitation: Shake the mixture at room temperature for 5 minutes.[2][7]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitation: Shake the mixture at room temperature for 15 minutes.[2]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][7]

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine (a positive test results in a blue color). A negative result (yellow beads) indicates incomplete deprotection.[5]

Enhanced Fmoc Deprotection Protocol for Difficult Sequences

For lipidated peptides prone to aggregation or steric hindrance, a stronger deprotection cocktail may be necessary.

  • Resin Swelling: Swell the resin-bound lipidated peptide in DMF for 30-60 minutes. Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine and 2% DBU in DMF to the resin.[8]

  • Agitation: Shake the mixture at room temperature for 15 minutes.[8]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Second Wash: Perform additional washes with a 1:1 mixture of DMF:H₂O, followed by methanol (B129727) (MeOH) to ensure complete removal of reagents.[8]

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm complete deprotection.

Visualizations

Experimental Workflow for Standard Fmoc Deprotection

Fmoc_Deprotection_Workflow start Start: Resin-bound Lipidated Peptide swell 1. Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_reagent1 2. Add 20% Piperidine/DMF (First Treatment) drain1->add_reagent1 shake1 3. Shake for 5 min add_reagent1->shake1 drain2 Drain Reagent shake1->drain2 add_reagent2 4. Add 20% Piperidine/DMF (Second Treatment) drain2->add_reagent2 shake2 5. Shake for 15 min add_reagent2->shake2 drain3 Drain Reagent shake2->drain3 wash 6. Wash with DMF (5-7 times) drain3->wash kaiser_test 7. Ninhydrin (Kaiser) Test wash->kaiser_test positive Positive (Blue): Deprotection Complete kaiser_test->positive Success negative Negative (Yellow): Repeat Deprotection kaiser_test->negative Failure end Proceed to Next Coupling Step positive->end negative->add_reagent2

Caption: Standard Fmoc deprotection workflow.

Chemical Mechanism of Fmoc Deprotection

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine1 Piperidine Piperidine2 Piperidine Intermediate2 Carbanion Intermediate Dibenzofulvene Dibenzofulvene Intermediate2->Dibenzofulvene Free_Amine H₂N-Peptide (Free Amine) Intermediate2->Free_Amine Dibenzofulvene2 Dibenzofulvene Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene2->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting

  • Incomplete Deprotection (Negative Ninhydrin Test):

    • Cause: Steric hindrance, peptide aggregation.[5]

    • Solution: Increase deprotection time, increase temperature, or use the enhanced deprotection protocol with DBU.[6][8] Consider using a chaotropic agent to disrupt secondary structures.[6]

  • Aspartimide Formation:

    • Cause: A common side reaction, particularly at Asp-Gly or Asp-Ser sequences, catalyzed by the basic deprotection conditions.

    • Solution: Add 0.1 M HOBt to the piperidine solution or use a weaker base like piperazine.[12]

  • Racemization:

    • Cause: Prolonged exposure to base can lead to epimerization at the α-carbon of the amino acid.

    • Solution: Minimize deprotection times and consider using milder deprotection reagents. For thioamide-containing peptides, 2% DBU in DMF has been shown to reduce epimerization compared to 20% piperidine.[9]

By following this SOP and considering the provided troubleshooting advice, researchers can improve the success rate of Fmoc deprotection for challenging lipidated peptides, leading to higher purity and yield of the final product.

References

On-Resin Acylation Techniques Using Fmoc-Lys(Palmitoyl)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in regulating the function, localization, and stability of proteins and peptides. Palmitoylation, the attachment of a 16-carbon palmitic acid to a cysteine or serine residue, is a reversible process that enhances the hydrophobicity of peptides, thereby facilitating membrane association and cellular uptake. The use of Fmoc-Lys(Palmitoyl)-OH in solid-phase peptide synthesis (SPPS) provides a direct and efficient method for incorporating a palmitoyl (B13399708) group into a specific site within a peptide sequence. This lipidation strategy has been shown to increase the cellular permeability and metabolic stability of synthetic peptides, making it a valuable tool in drug development and the study of protein-lipid interactions.[1] this compound is a specialized amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and a palmitoyl group attached to the ε-amino group of the lysine (B10760008) side chain.[2] This design allows for its seamless integration into standard Fmoc-based SPPS workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C37H54N2O5[2][3][4][5]
Molecular Weight 606.84 g/mol [2][3][4]
Appearance White to off-white solid/powder or crystals[2][5]
Purity (Assay) ≥95%[2][6]
Melting Point 71-83 °C[2][6]
Storage Temperature -20°C[2][6]
Solubility Soluble in DMF
CAS Number 1301706-55-7, 201004-46-8[2][3][4][5][7]

Applications

The incorporation of this compound into synthetic peptides has a range of applications in research and drug development:

  • Enhanced Cellular Permeability: The attached palmitoyl group increases the lipophilicity of the peptide, which can facilitate its passage across cell membranes.[2]

  • Increased Metabolic Stability: The lipid moiety can protect the peptide from proteolytic degradation, thereby extending its half-life in biological systems.[2]

  • Targeted Drug Delivery: Lipidated peptides can be designed to target specific cell types or tissues, a valuable attribute for developing targeted therapeutic agents, particularly in cancer therapy.[8]

  • Studying Protein-Lipid Interactions: Synthetic palmitoylated peptides are crucial tools for investigating the role of lipidation in protein trafficking, membrane localization, and signal transduction.

  • Development of Anticonvulsant Peptides: Lipidation has been explored in the design of galanin analogues with potent anticonvulsant activities.[2][6]

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: On-Resin Coupling of this compound

This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support. Standard Fmoc-SPPS resins such as Rink Amide or Wang resin can be used.

Materials:

  • Peptide synthesis resin (e.g., Rink Amide MBHA resin) with the N-terminal Fmoc group removed

  • This compound

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)[9][10]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection (if necessary): If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group by treating the resin with 20% piperidine in DMF.[9][11]

    • Add the piperidine solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).[9]

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU or HATU (2-4 equivalents), and a minimal amount of DMF.

    • Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[12]

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance and hydrophobicity of the palmitoyl group, a longer coupling time may be required.

    • Monitoring the Coupling: To ensure complete coupling, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test). A negative result (beads remain colorless) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[9]

  • Continuation of Peptide Synthesis: The synthesis can now proceed with the deprotection of the Fmoc group from the newly added Lys(Palmitoyl) residue and the coupling of the next Fmoc-amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.[13]

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[14]

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.[15]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.[13]

    • Dry the crude peptide and purify using reverse-phase HPLC.

Quantitative Data

The efficiency of on-resin acylation reactions is typically high. The following table provides representative data for on-resin modification yields, which can be expected to be similar for the coupling of this compound under optimized conditions.

Modification TypeMethodReagent/Building BlockYield/ConversionReference
AcetylationSPPS with AcKFmoc-Lys(Ac)-OH>90%[9]
BiotinylationKinetically Controlled LabelingActivated biotinylation reagent>90%[9]
Palmitoylation SPPS Coupling This compound Typically High (>90%) Expected

Note: While specific quantitative data for the coupling efficiency of this compound was not found in the initial search results, high coupling yields are generally expected with modern coupling reagents and optimized protocols in SPPS.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a palmitoylated peptide using this compound.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 3. Wash (DMF, DCM) Deprotect1->Wash1 Couple_AA 4. Couple Next Fmoc-AA Wash1->Couple_AA Wash2 5. Wash Couple_AA->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Deprotect_Final_AA 6. Final Fmoc Deprotection Repeat->Deprotect_Final_AA Wash3 7. Wash Deprotect_Final_AA->Wash3 Couple_Palm 8. Couple This compound Wash3->Couple_Palm Wash4 9. Wash Couple_Palm->Wash4 Cleave 10. Cleavage & Deprotection (TFA) Wash4->Cleave Purify 11. Purify (HPLC) Cleave->Purify Final_Peptide End: Palmitoylated Peptide Purify->Final_Peptide

Caption: Workflow for solid-phase synthesis of a palmitoylated peptide.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by a palmitoylated peptide therapeutic, which enhances its membrane association to interact with a membrane-bound receptor.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Membrane Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Palm_Peptide Palmitoylated Peptide (Drug) Palm_Peptide->Receptor Binds & Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cell_Response Cellular Response Kinase->Cell_Response Phosphorylates Target Proteins Leading to

Caption: Hypothetical signaling pathway modulated by a palmitoylated peptide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Lys(Palmitoyl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Lys(Palmitoyl)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The low coupling efficiency of this compound stems from a combination of factors. The primary challenge is the significant steric hindrance caused by the bulky palmitoyl (B13399708) group attached to the lysine (B10760008) side chain, in addition to the Fmoc protecting group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1] Furthermore, the long aliphatic chain of the palmitoyl group increases the hydrophobicity of the amino acid, which can lead to poor solubility in standard solvents and promote peptide aggregation on the solid support.[2]

Q2: What are the primary indicators of low coupling efficiency for this compound?

A2: The most direct indicator of incomplete coupling is a positive Kaiser test (a dark blue or purple color on the resin beads) after the coupling step, which signifies the presence of unreacted primary amines.[2] Subsequent analysis of the cleaved peptide by HPLC-MS may reveal the presence of deletion sequences, where the this compound was not incorporated, and the following amino acid was coupled instead.[2]

Q3: Can standard coupling protocols be used for this compound?

A3: While it is possible to use standard protocols, they are often insufficient for achieving high coupling efficiency with this sterically hindered amino acid. Standard conditions may lead to incomplete reactions and the formation of deletion sequences.[3] It is highly recommended to employ optimized protocols with more potent reagents and longer reaction times.[3]

Troubleshooting Guide

Problem: Low coupling efficiency of this compound, as indicated by a positive Kaiser test.

Potential Cause Recommended Solution
Steric Hindrance The bulky palmitoyl and Fmoc groups are physically blocking the reaction.[1]
1. Use a more potent coupling reagent: Switch from standard carbodiimides like DIC to uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, or PyBOP.[3][4] HATU is often considered the gold standard for difficult couplings due to its high reactivity and ability to reduce racemization.[1][3]
2. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the sterically hindered coupling to proceed more completely.[2]
3. Perform a double coupling: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound.[2]
Peptide Aggregation The growing peptide chain, particularly with the hydrophobic palmitoyl group, is aggregating on the resin, making the N-terminal amine inaccessible.
1. Change the solvent: Incorporate a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), in place of or as a mixture with DMF.[5]
2. Increase the temperature: Cautiously increase the coupling temperature to 35-40°C. This should be done with care to avoid potential side reactions.[2]
Poor Solubility This compound may not be fully dissolved in the reaction solvent, leading to a lower effective concentration.
1. Ensure complete dissolution: Before adding the activated amino acid to the resin, ensure it is fully dissolved. Gentle warming or sonication may be necessary. Using solvents like DMF or NMP is recommended.[5] A mixture of DMF and DMSO can also improve the solubility of difficult amino acids.[5]
Suboptimal Activation The carboxylic acid of this compound is not being efficiently activated.
1. Use an appropriate additive: Include an additive such as HOBt or Oxyma Pure in the activation mixture. Oxyma Pure is often preferred as a non-explosive and highly effective alternative to HOBt.[6]
2. Pre-activate the amino acid: Pre-activate the this compound with the coupling reagent and base for 1-5 minutes before adding it to the resin.[1][3]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time (min)Estimated Coupling Efficiency (%)Key AdvantagesPotential Disadvantages
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.[1]Slower reaction rates, potential for N-acylurea formation.[1]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.[1]Potential for guanidinylation if used in excess.[1]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1][3]Higher cost, potential for guanidinylation.[1][3]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.[1]Byproducts can be difficult to remove in solution-phase synthesis.[1]

Disclaimer: The data in this table is extrapolated from studies on other sterically hindered amino acids and serves as a general guideline.[1][3]

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling of this compound

This protocol is a general guideline for the manual coupling of this compound and may require optimization based on the specific peptide sequence and synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.[2]

    • If necessary, perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).[2]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1]

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.[1]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test.[2] A negative result (yellow/colorless beads) indicates a high degree of coupling.[2] A positive result (blue beads) confirms the need for a second coupling.[2]

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated this compound.[2]

    • Agitate the reaction vessel for another 2-4 hours at room temperature.[2]

  • Final Washing:

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.[1]

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive_kaiser Positive Kaiser Test (Blue/Purple Beads) kaiser_test->positive_kaiser Incomplete Coupling negative_kaiser Negative Kaiser Test (Yellow/Colorless Beads) kaiser_test->negative_kaiser Complete Coupling strategy Implement Enhanced Coupling Strategy positive_kaiser->strategy proceed Proceed to Next Synthesis Step negative_kaiser->proceed reagent Use Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) strategy->reagent time_temp Increase Coupling Time (2-4h) &/or Temperature (35-40°C) strategy->time_temp double_couple Perform Double Coupling strategy->double_couple solvent Use Aggregation-Disrupting Solvent (NMP, DMSO) strategy->solvent re_kaiser Repeat Kaiser Test reagent->re_kaiser time_temp->re_kaiser double_couple->re_kaiser solvent->re_kaiser re_kaiser->positive_kaiser Still Positive re_kaiser->proceed Negative end End proceed->end

Caption: Troubleshooting workflow for low coupling efficiency.

Caption: this compound coupling reaction pathway.

References

Technical Support Center: Optimizing Cleavage and Deprotection of Palmitoylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage and deprotection of palmitoylated peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing incomplete cleavage of my palmitoylated peptide from the resin. What are the possible causes and solutions?

A1: Incomplete cleavage is a common issue, often exacerbated by the hydrophobicity of palmitoylated peptides. Here are several factors to consider:

  • Insufficient Cleavage Cocktail Volume: The resin must be fully swollen for efficient cleavage. Ensure you are using an adequate volume of the cleavage cocktail, typically 5-10 mL per gram of resin.[1][2] For highly loaded or aggregated resins, a larger volume may be necessary.

  • Inappropriate Cleavage Time: While a standard 2-hour cleavage is sufficient for many peptides, complex or longer palmitoylated peptides may require extended reaction times.[1][2] It is advisable to perform a small-scale trial cleavage and monitor the progress over time using HPLC to determine the optimal duration.[1] However, be aware that prolonged exposure to strong acids can lead to side reactions, especially with sensitive residues.[1]

  • Cleavage Cocktail Composition: The choice of cleavage cocktail is critical. For peptides containing sensitive residues like Cys, Trp, or Met, a standard TFA/TIS/H₂O cocktail may be insufficient. Consider using a more robust cocktail with a combination of scavengers. (See Table 1 for a comparison of cleavage cocktails).

  • Peptide Re-attachment to Resin: Reactive carbocations generated during cleavage can lead to the re-attachment of the peptide to the resin.[2] The inclusion of effective scavengers like triisopropylsilane (B1312306) (TIS) can minimize this side reaction.[3]

Q2: My purified palmitoylated peptide has poor solubility in standard HPLC solvents. How can I improve its solubility?

A2: The long acyl chain of palmitic acid significantly increases the hydrophobicity of peptides, often leading to poor solubility and aggregation.[4][5] Here are some strategies to address this:

  • Solvent Selection: For highly hydrophobic peptides, standard aqueous/acetonitrile mobile phases may not be sufficient. Consider using stronger organic solvents or additives:

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF): These can be added to the sample solvent to aid in dissolution.[5] One approach is to suspend the crude peptide in a water/acetonitrile mixture and add DMSO dropwise until the peptide dissolves, followed by lyophilization.[5]

    • Trifluoroacetic Acid (TFA): In some cases, dissolving the peptide in a small volume of TFA before dilution with the mobile phase can be effective.[5]

    • Isopropanol (B130326): For RP-HPLC, incorporating isopropanol into the mobile phase can improve the elution of very hydrophobic peptides.[6]

  • pH Adjustment: The overall charge of the peptide can influence its solubility. For peptides with a net positive charge (basic residues like Lys, Arg), a slightly acidic mobile phase (e.g., with 0.1% TFA) is generally recommended. For peptides with a net negative charge (acidic residues like Asp, Glu), a basic mobile phase might improve solubility.[7]

  • Temperature and Sonication: Gently warming the sample and using sonication can help to break up aggregates and improve dissolution.[5][7]

  • Chaotropic Agents: For peptides that are particularly prone to aggregation, the use of chaotropic agents like 6M guanidine (B92328) hydrochloride in the sample solvent can be effective.[8]

Q3: I'm observing unexpected side products in my mass spectrometry analysis after cleavage. What are the common side reactions and how can I prevent them?

A3: Side reactions during TFA cleavage can modify sensitive amino acid residues. The presence of the palmitoyl (B13399708) group can sometimes influence the susceptibility of the peptide to these reactions.

  • Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is highly susceptible to alkylation by carbocations generated from protecting groups or the resin linker.

    • Prevention: Use a cleavage cocktail containing scavengers that can effectively quench these reactive species. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are commonly used for this purpose. Reagent K, which contains both, is a good option for Trp-containing peptides.[9][10]

  • Oxidation of Methionine and Cysteine: The sulfur-containing side chains of methionine and cysteine are prone to oxidation.

    • Prevention: Minimize the exposure of the peptide to air during and after cleavage. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Including scavengers like EDT in the cleavage cocktail can also help to reduce oxidation.[1]

  • Formation of Piperidinyl-alanine: This can occur with C-terminal cysteine residues through a base-catalyzed β-elimination, followed by the addition of piperidine (B6355638) from the Fmoc deprotection step.[11]

    • Prevention: Using a more sterically hindered protecting group for cysteine, such as Trityl (Trt), can help to minimize this side reaction.[11]

Quantitative Data Summary

The selection of an appropriate cleavage cocktail is crucial for maximizing the yield and purity of the final palmitoylated peptide. The following table summarizes the composition and recommended applications of common cleavage cocktails.

Cleavage Cocktail Composition (v/v) Recommended For Notes
Standard TFA 95% TFA, 2.5% H₂O, 2.5% TISPeptides without sensitive residues (Trp, Cys, Met).A good starting point for simple peptides. TIS is an effective scavenger for trityl groups.[3][12]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing multiple sensitive residues (Trp, Cys, Met, Tyr).A robust and widely used cocktail for minimizing a variety of side reactions.[9][10]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for peptides with trityl-based protecting groups.Does not prevent the oxidation of methionine.[1]
Cysteine-Specific 94% TFA, 2.5% H₂O, 2.5% TIS, 1% Ethanedithiol (EDT)Peptides containing cysteine to prevent oxidation and other side reactions.EDT acts as an effective scavenger for sulfur-containing residues.[3]

Experimental Protocols

Protocol 1: Standard Cleavage of Palmitoylated Peptides using TFA/TIS/H₂O

This protocol is suitable for palmitoylated peptides that do not contain highly sensitive amino acid residues.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell the resin and remove any residual DMF.[13]

    • Dry the resin under vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v) ratio.[12]

    • Prepare the cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[13]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[13]

    • In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[13]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[13]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[13]

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.[13]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Palmitoylated Peptides with Sensitive Residues using Reagent K

This protocol is recommended for palmitoylated peptides containing sensitive residues such as Trp, Cys, and Met.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare Reagent K by combining TFA, Phenol, Water, Thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[9][10]

    • Prepare approximately 10 mL of the cocktail per gram of resin.[11]

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[11]

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Mandatory Visualizations

experimental_workflow start Start: Dry Palmitoylated Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin under Vacuum wash_dcm->dry_resin cleavage Cleavage Reaction (2-3 hours at RT) dry_resin->cleavage prepare_cocktail Prepare Cleavage Cocktail (e.g., Reagent K) prepare_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Ether (x3) centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide analysis Purity Analysis (HPLC/MS) dry_peptide->analysis end End: Purified Palmitoylated Peptide analysis->end

Caption: Workflow for cleavage and deprotection of palmitoylated peptides.

signaling_pathway cluster_membrane Plasma Membrane ligand Ligand gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding g_protein G-Protein (αβγ) (Palmitoylated α-subunit) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response membrane Plasma Membrane

Caption: Palmitoylation in G-protein coupled receptor (GPCR) signaling.

References

Technical Support Center: Fmoc-Lys(Palmitoyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Lys(Palmitoyl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Fmoc-SPPS?

The primary challenges associated with the use of this compound are not typically chemical side reactions involving the palmitoyl (B13399708) group itself, but rather physical issues arising from the lipophilic nature of the modified amino acid. These include:

  • Peptide Aggregation: The long hydrocarbon chain of the palmitoyl group significantly increases the hydrophobicity of the growing peptide chain. This can lead to inter- and intra-chain aggregation on the solid support, hindering reagent access and leading to incomplete coupling and Fmoc deprotection.[1][2]

  • Poor Solubility: this compound and the subsequent lipopeptide-resin may exhibit poor swelling and solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF).

  • Steric Hindrance: The bulky nature of the palmitoylated lysine (B10760008) side chain can impede coupling efficiency, potentially requiring longer reaction times or more potent activation methods.

  • Difficult Purification: The final lipopeptide product can be challenging to purify by reverse-phase HPLC due to its hydrophobicity, which may cause aggregation and poor solubility in aqueous mobile phases.

Q2: Are there any known side reactions directly involving the palmitoyl amide bond during Fmoc-SPPS?

Under standard Fmoc-SPPS conditions, the amide bond linking the palmitic acid to the lysine side chain is generally stable. The primary conditions it must withstand are:

  • Fmoc Deprotection: Repeated treatments with piperidine (B6355638) in DMF.

  • Cleavage from Resin: Treatment with strong acids, typically trifluoroacetic acid (TFA).

The palmitoyl amide linkage is robust under these conditions. The main side reactions to be aware of are the common side reactions in Fmoc-SPPS that are exacerbated by aggregation, such as incomplete coupling leading to deletion sequences.

Q3: How can I detect and characterize side products in my lipopeptide synthesis?

Due to their hydrophobicity, analyzing palmitoylated peptides can be challenging. Here are some recommended techniques:

  • Mass Spectrometry (MS): This is the primary tool for identifying the desired product and any side products. For hydrophobic peptides, the use of solvent additives like dimethyl sulfoxide (B87167) (DMSO) can improve ionization efficiency.[1][3] Electron transfer dissociation (ETD) is often preferred over collision-induced dissociation (CID) for fragmentation, as it tends to preserve the labile palmitoyl group.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used for purification and purity assessment. Due to the hydrophobicity of lipopeptides, method optimization is often necessary. This may include using organic solvents like isopropanol (B130326) in the mobile phase or operating at elevated temperatures to reduce aggregation.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound or Subsequent Amino Acids

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product as detected by MS.

Possible Causes:

  • Peptide Aggregation: The growing lipopeptide chain is aggregating on the resin, preventing access of the activated amino acid.

  • Poor Resin Swelling: The resin is not adequately solvated, hindering reaction kinetics.

  • Steric Hindrance: The bulky palmitoylated lysine is sterically hindering the incoming amino acid.

Solutions:

StrategyDescriptionKey Considerations
Optimize Solvent System Replace DMF with N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO or dichloromethane (B109758) (DCM) to improve solvation of the hydrophobic peptide.NMP is often better at disrupting secondary structures.
Increase Coupling Time and Temperature Extend the coupling reaction time (e.g., to 4 hours or overnight) and/or increase the temperature (e.g., to 50°C) to improve reaction kinetics.Elevated temperatures can increase the risk of racemization for some amino acids.
Use a More Potent Coupling Reagent Employ a stronger activating agent such as HATU or HCTU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).Ensure high-quality, fresh reagents are used.
Double Coupling Perform the coupling step twice to ensure complete reaction.This will consume more reagents and time.
Incorporate Chaotropic Salts Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt peptide aggregation.Ensure the salt is compatible with your other reagents and resin.
Choose an Appropriate Resin Use a resin with a lower loading capacity or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains and reduce aggregation.Lower loading will result in a lower overall yield of peptide per gram of resin.
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak positive Kaiser test after deprotection.

  • Presence of deletion sequences in the final product.

  • Capping of the unreacted amine with the subsequent amino acid, leading to a difficult-to-separate impurity.

Possible Causes:

  • Peptide Aggregation: Similar to coupling issues, aggregation can prevent the piperidine solution from reaching the Fmoc group.

Solutions:

StrategyDescriptionKey Considerations
Modify Deprotection Cocktail Add a small percentage of a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).DBU can increase the risk of aspartimide formation if Asp residues are present.
Increase Deprotection Time and Temperature Extend the deprotection time and/or gently heat the reaction.Monitor for potential side reactions with prolonged exposure to base.
Improve Solvation Use NMP instead of DMF as the solvent for the deprotection solution.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, consider the troubleshooting steps above.

  • Washing: Wash the resin with DMF to remove excess reagents.

Protocol 2: Cleavage and Deprotection of the Palmitoylated Peptide
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow_for_Lipopeptides General SPPS Workflow for Lipopeptides start Start with Resin swell Swell Resin (DMF or NMP) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Amino Acid (e.g., this compound + HCTU) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat n-1 times final_deprotect Final Fmoc Deprotection wash2->final_deprotect After last AA repeat->deprotect wash3 Wash (DMF, DCM) final_deprotect->wash3 cleave Cleave from Resin (TFA Cocktail) wash3->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify end Characterize (MS) purify->end

Caption: General workflow for solid-phase synthesis of palmitoylated peptides.

Aggregation_Troubleshooting Troubleshooting Peptide Aggregation cluster_solutions Potential Solutions problem Incomplete Coupling or Deprotection cause Suspect Peptide Aggregation problem->cause sol1 Change Solvent (DMF -> NMP) cause->sol1 sol2 Increase Temperature cause->sol2 sol3 Use Stronger Coupling Reagents (e.g., HATU) cause->sol3 sol4 Modify Deprotection (add DBU) cause->sol4 sol5 Use PEG Resin or Low-Load Resin cause->sol5

Caption: Logical flow for troubleshooting aggregation during lipopeptide synthesis.

References

Technical Support Center: Strategies to Minimize Racemization During Fmoc-Lys(Palmitoyl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-Lys(Palmitoyl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which a pure chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.

Q2: Why is this compound particularly susceptible to racemization?

A2: The susceptibility of this compound to racemization arises from a combination of factors. Firstly, like all N-protected amino acids, its carboxyl group activation during coupling can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Secondly, the bulky palmitoyl (B13399708) group on the lysine (B10760008) side chain can introduce significant steric hindrance, potentially requiring more forceful coupling conditions (e.g., higher temperatures or more potent activating agents) that can increase the rate of racemization.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate which can then be protonated from either face, leading to racemization.

Q4: Which factors have the most significant impact on racemization?

A4: The following factors play a crucial role in the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Base: The type and concentration of the base used can significantly influence the rate of α-proton abstraction.

  • Temperature: Higher temperatures accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can affect the stability of intermediates and the rate of racemization.

  • Pre-activation Time: Longer pre-activation times before the addition of the amine component can increase the risk of racemization.

Troubleshooting Guides

Issue 1: High Levels of Diastereomeric Impurities Detected Post-Synthesis

This is a common indication of significant racemization during the coupling of one or more amino acids. The following steps can help identify and mitigate the issue when coupling this compound.

Step 1: Evaluate Your Coupling Cocktail

The combination of coupling reagent, additive, and base is the most critical factor in controlling racemization.

  • Recommendation: For sterically hindered and sensitive amino acids like this compound, carbodiimide-based activation in the presence of a nucleophilic additive is often the preferred method.

    • Coupling Reagent: Use N,N'-diisopropylcarbodiimide (DIC).

    • Additive: Employ ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxybenzotriazole (B26582) (HOBt). OxymaPure is generally considered more effective at suppressing racemization than HOBt.

Step 2: Scrutinize the Base

The presence of a strong, unhindered base can significantly increase the rate of racemization.

  • Recommendation: If a base is necessary, switch from commonly used bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to a more sterically hindered and weaker base like 2,4,6-collidine. In many cases, carbodiimide (B86325) couplings with additives like HOBt or OxymaPure can be performed without a base, which is the ideal scenario for minimizing racemization.

Step 3: Control the Reaction Temperature

Elevated temperatures, often used to drive difficult couplings to completion, are a major contributor to racemization.

  • Recommendation: Perform the coupling of this compound at room temperature or, if racemization is still a concern, at 0°C. If using microwave-assisted peptide synthesis, lowering the coupling temperature from a standard 80°C to 50°C has been shown to limit racemization for sensitive residues.[1]

Step 4: Optimize Solvents and Solubility

The long palmitoyl chain can affect the solubility of this compound, potentially leading to incomplete coupling and the temptation to use harsher conditions.

  • Recommendation: Ensure the amino acid derivative is fully dissolved before initiating the coupling. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents, for lipophilic amino acids, a mixture of solvents such as DMF/dichloromethane (DCM) might be beneficial. However, be aware that less polar solvents may sometimes reduce racemization.

Issue 2: Incomplete Coupling of this compound

Due to the steric hindrance of the palmitoyl group, achieving complete coupling can be challenging.

Step 1: Modify the Coupling Protocol

  • Recommendation:

    • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh batch of activated this compound.

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).

Step 2: Switch to a More Potent Coupling Reagent (with caution)

If carbodiimide-based methods are proving ineffective, a more powerful onium salt-based reagent can be considered.

  • Recommendation: Use a reagent like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). However, it is crucial to pair it with a hindered base like collidine to minimize the increased risk of racemization.

Data Presentation

Table 1: Effect of Coupling Additives on Racemization

Coupling ReagentAdditive% D-Isomer Formation (Model System)Reference
DICNoneHighGeneral Knowledge
DICHOBtLow[2]
DICOxymaPureVery Low[3]
DICHOAtVery Low[2]

Data is generalized from studies on sensitive amino acids and may vary depending on the specific peptide sequence and conditions.

Table 2: Influence of Base on Racemization with Onium Salt Reagents

Coupling ReagentBaseRelative Racemization Level
HBTU/HATUDIPEAHigh
HBTU/HATUNMMModerate
HBTU/HATU2,4,6-CollidineLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is recommended as the first-line approach for minimizing racemization.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-6 times).

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF (if solubility is an issue, a DMF/DCM co-solvent can be tested).

    • Add DIC (3 equivalents) to the solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. If the test is positive after 4 hours, consider a double coupling.

  • Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

Mandatory Visualization

RacemizationMechanism Racemization Mechanism via Oxazolone Formation ActivatedAA Activated L-Amino Acid (e.g., with DIC/Oxyma) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate - H+ L_Peptide L-Amino Acid Incorporation Oxazolone->L_Peptide Nucleophilic Attack (by peptide amine) RacemizedOxazolone Racemized Oxazolone Enolate->RacemizedOxazolone + H+ D_Peptide D-Amino Acid Incorporation RacemizedOxazolone->D_Peptide Nucleophilic Attack (by peptide amine) Base Base Base->Oxazolone Proton H+ Proton->Enolate

Caption: Mechanism of racemization via oxazolone intermediate.

CouplingWorkflow Optimized Coupling Workflow for this compound Start Start: Deprotected Peptide-Resin PrepareCocktail Prepare Coupling Cocktail: This compound (3 eq) + OxymaPure (3 eq) + DIC (3 eq) in DMF/DCM Start->PrepareCocktail Couple Couple at Room Temperature (2-4 hours) PrepareCocktail->Couple Monitor Kaiser Test Couple->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Negative DoubleCouple Perform Second Coupling Monitor->DoubleCouple Positive End Proceed to Next Cycle Wash->End DoubleCouple->Couple

Caption: Recommended workflow for this compound coupling.

TroubleshootingTree Troubleshooting Racemization in this compound Coupling Start High Racemization Detected? CheckReagents Using Onium Salt (HBTU/HATU) with DIPEA/NMM? Start->CheckReagents Yes End Racemization Minimized Start->End No SwitchReagents Switch to DIC/OxymaPure (No Base) CheckReagents->SwitchReagents Yes CheckBase Using DIPEA/NMM? CheckReagents->CheckBase No SwitchReagents->End SwitchBase Switch to 2,4,6-Collidine or No Base CheckBase->SwitchBase Yes CheckTemp Coupling Temp > RT? CheckBase->CheckTemp No SwitchBase->End LowerTemp Lower Temperature to RT or 0°C CheckTemp->LowerTemp Yes CheckPreactivation Long Pre-activation Time? CheckTemp->CheckPreactivation No LowerTemp->End MinimizePreactivation Use In-situ Activation CheckPreactivation->MinimizePreactivation Yes CheckPreactivation->End No MinimizePreactivation->End

Caption: Decision tree for troubleshooting racemization issues.

References

Best practices for handling and storing Fmoc-lys(palmitoyl)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(Palmitoyl)-OH. This guide provides best practices, troubleshooting tips, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this lipophilic amino acid derivative in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Proper storage is crucial to prevent degradation of the Fmoc protecting group and hydrolysis of the side-chain amide.

Q2: What is the molecular weight and formula of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₇H₅₄N₂O₅
Molecular Weight 606.84 g/mol
CAS Number 201004-46-8

Q3: In which solvents is this compound soluble?

A3: Due to its long palmitoyl (B13399708) chain, this compound is highly lipophilic and may exhibit poor solubility in some standard solid-phase peptide synthesis (SPPS) solvents. It is generally soluble in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Solubility in dichloromethane (B109758) (DCM) may be limited. It is recommended to prepare solutions fresh before use and sonicate if necessary to aid dissolution. For difficult cases, a small amount of a co-solvent like DMSO can be considered, but its compatibility with the overall synthesis strategy should be verified.

Q4: Why is this compound used in peptide synthesis?

A4: The palmitoyl group is a lipid moiety that, when attached to a peptide, can enhance its ability to interact with and cross cell membranes. This lipidation can improve the peptide's therapeutic potential by increasing its bioavailability and cellular uptake.

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency

Symptom: Incomplete coupling of this compound to the growing peptide chain, as indicated by a positive Kaiser test (blue or purple beads) after the coupling step.

Possible Causes:

  • Steric Hindrance: The bulky Fmoc group combined with the long, flexible palmitoyl chain can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide on the solid support.

  • Aggregation: The hydrophobic palmitoyl chain can promote aggregation of the peptide chains on the resin, limiting reagent access to the reaction sites.

  • Poor Solubility: The reagent may not be fully dissolved in the coupling solvent, leading to a lower effective concentration.

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

Solutions:

SolutionDescription
Use a More Potent Coupling Reagent Switch from standard carbodiimide (B86325) reagents like DIC/HOBt to more powerful uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for sterically hindered amino acids.
Double Coupling If a single coupling reaction is incomplete, perform a second coupling step with a fresh solution of activated this compound. This can significantly improve the yield.
Increase Reaction Time and/or Temperature Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. If using a microwave peptide synthesizer, a slightly elevated temperature (e.g., 50°C) can also enhance coupling efficiency.
Improve Solubilization Ensure the this compound is fully dissolved before adding it to the resin. Sonication of the amino acid solution may be helpful. Consider using NMP as the solvent, as it often has better solvating properties for difficult sequences than DMF.

// Nodes start [label="Positive Kaiser Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Possible Cause:\nSteric Hindrance", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause:\nAggregation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause:\nPoor Solubility", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Possible Cause:\nSuboptimal Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Solution:\nUse Potent Coupling Reagent\n(e.g., HATU, HBTU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nDouble Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nIncrease Reaction Time/\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Solution:\nImprove Solubilization\n(Sonication, NMP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Negative Kaiser Test\n(Complete Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> solution1 [color="#5F6368"]; cause4 -> solution1 [color="#5F6368"]; cause2 -> solution2 [color="#5F6368"]; cause2 -> solution3 [color="#5F6368"]; cause3 -> solution4 [color="#5F6368"];

{solution1, solution2, solution3, solution4} -> end_node [color="#5F6368"]; } end_dot

Figure 1: Troubleshooting workflow for poor coupling efficiency.

Issue 2: On-Resin Aggregation

Symptom: The peptide-resin swells poorly, clumps together, and you observe slow or incomplete Fmoc deprotection and coupling reactions for subsequent amino acids.

Possible Cause: The hydrophobic palmitoyl chains on the lysine (B10760008) residues can interact with each other and with other hydrophobic side chains, leading to inter- and intra-chain aggregation. This collapses the resin pores and prevents efficient diffusion of reagents.

Solutions:

SolutionDescription
Use Chaotropic Salts Adding a low concentration of a chaotropic salt, such as LiCl (0.5 M), to the coupling and deprotection solutions can help to disrupt the hydrogen bonding and hydrophobic interactions that cause aggregation.
Incorporate Backbone-Modifying Dipeptides If the peptide sequence allows, inserting a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues can disrupt the formation of secondary structures that lead to aggregation.
High-Temperature Synthesis Performing the synthesis at an elevated temperature (e.g., 60-75°C), particularly with a microwave peptide synthesizer, can provide enough energy to overcome the aggregation forces and improve reaction kinetics.
Solvent Optimization Using a solvent mixture, such as DMF/NMP or including a small percentage of DMSO, can improve the solvation of the growing peptide chain and reduce aggregation.

// Nodes start [label="On-Resin Aggregation Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; strategy1 [label="Strategy 1:\nUse Chaotropic Salts\n(e.g., 0.5 M LiCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Strategy 2:\nIncorporate Backbone-\nModifying Dipeptides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy3 [label="Strategy 3:\nHigh-Temperature\nSynthesis (60-75°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy4 [label="Strategy 4:\nSolvent Optimization\n(e.g., DMF/NMP, add DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [label="Improved Reagent Accessibility\n&\nReduced Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {strategy1, strategy2, strategy3, strategy4} [color="#5F6368"]; strategy1 -> outcome [color="#5F6368"]; strategy2 -> outcome [color="#5F6368"]; strategy3 -> outcome [color="#5F6368"]; strategy4 -> outcome [color="#5F6368"]; } end_dot

Figure 2: Strategies to mitigate on-resin aggregation.

Experimental Protocols

Protocol 1: Manual Coupling of this compound using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

    • Confirm complete Fmoc removal with a positive Kaiser test.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 182 mg) and HATU (2.9 equivalents, 0.29 mmol, 110 mg) in a minimal amount of DMF (approximately 2-3 mL). Sonicate briefly if necessary to ensure complete dissolution.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, consider a second coupling (double coupling) by repeating step 2 with fresh reagents.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

// Nodes start [label="Start:\nDeprotected Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="Prepare Activation Solution:\nthis compound\n+ HATU + DIPEA in DMF", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Add to Resin &\nAgitate for 2-4 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kaiser_test [label="Perform Kaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Resin\n(DMF, DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; double_couple [label="Double Couple\n(Repeat Activation & Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="End:\nCoupling Complete", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_reagents [color="#5F6368"]; prepare_reagents -> coupling [color="#5F6368"]; coupling -> kaiser_test [color="#5F6368"]; kaiser_test -> wash [label="Negative", color="#34A853", fontcolor="#34A853"]; kaiser_test -> double_couple [label="Positive", color="#EA4335", fontcolor="#EA4335"]; double_couple -> coupling [color="#5F6368"]; wash -> end_node [color="#5F6368"]; } end_dot

Figure 3: Workflow for the manual coupling of this compound.

Protocol 2: Cleavage and Deprotection of Palmitoylated Peptides

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A common choice for peptides containing standard protecting groups is Reagent K or a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The choice of scavengers depends on the other amino acids in your sequence. For palmitoylated peptides, ensuring complete removal of all protecting groups is key.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

For further assistance, please contact our technical support team.

Validation & Comparative

A Comparative Guide to the Characterization of Lipopeptides Synthesized with Fmoc-Lys(palmitoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and performance of lipopeptides synthesized using the lipidated amino acid Fmoc-Lys(palmitoyl)-OH. It is designed to assist researchers in evaluating the properties of these synthetic lipopeptides against other alternatives, supported by experimental data and detailed protocols for key analytical and biological assays.

Introduction to Lipopeptide Synthesis with this compound

Lipopeptides, composed of a lipid moiety covalently linked to a peptide, are a promising class of molecules with diverse biological activities, including antimicrobial and immunomodulatory properties.[1][2] The synthesis of these amphiphilic molecules is often achieved through Solid-Phase Peptide Synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain on a solid resin support.

The use of pre-lipidated amino acid building blocks, such as this compound, is a common and efficient strategy in SPPS. In this approach, a palmitoyl (B13399708) group (a 16-carbon saturated fatty acid) is attached to the epsilon-amino group of a lysine (B10760008) residue. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is temporarily removed at each cycle of peptide elongation. This method offers a straightforward way to incorporate a lipid tail at a specific position within the peptide sequence.

Performance Comparison: Physicochemical and Biological Properties

The introduction of a palmitoyl group via this compound significantly influences the physicochemical and biological characteristics of the resulting lipopeptide. These properties are often compared to non-lipidated parent peptides or lipopeptides with different lipid modifications.

Physicochemical Characterization

The purity, identity, and structural conformation of synthesized lipopeptides are critical parameters that are thoroughly assessed.

PropertyLipopeptide with Palmitoyl-LysineNon-Lipidated Peptide (Control)Key Characterization Techniques
Purity Typically >95% after purificationTypically >95% after purificationReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight Confirmed by matching observed mass with theoretical massConfirmed by matching observed mass with theoretical massMass Spectrometry (MALDI-TOF or ESI-MS)[3][4]
Secondary Structure Often adopts α-helical or β-sheet structures, especially upon self-assemblyCan be random coil, α-helical, or β-sheet depending on the sequenceCircular Dichroism (CD) Spectroscopy[5]
Self-Assembly Forms micelles or other nanostructures above a critical aggregation concentration (CAC)Generally does not self-assemble in a similar mannerDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Biological Activity

The addition of the palmitoyl moiety is a key determinant of the biological function of many synthetic lipopeptides. A primary example is their ability to act as agonists for Toll-like Receptor 2 (TLR2), a key receptor in the innate immune system.[2][6]

Biological ActivityLipopeptide with Palmitoyl-LysineNon-Lipidated Peptide (Control)Key Assays
Immunomodulation (TLR2 Activation) Potent activation of TLR2 signaling pathways, leading to cytokine production.[2]Generally, no significant TLR2 activation.Cell-based reporter assays (e.g., HEK-Blue™ TLR2), ELISA for cytokine quantification.
Antimicrobial Activity Can exhibit significant activity against various bacteria, particularly Gram-positive strains.[7]Activity is sequence-dependent but often lower than the lipidated counterpart.Minimum Inhibitory Concentration (MIC) assays.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lipopeptide Synthesis and Purification

Synthesis using this compound:

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is employed. The this compound is incorporated as a standard amino acid building block during the automated or manual synthesis cycle. The palmitoyl group on the lysine side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF).

RP-HPLC Purification:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the lipopeptide. The specific gradient will depend on the hydrophobicity of the lipopeptide.

  • Detection: UV absorbance is monitored, typically at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical HPLC, and pooled.

  • Lyophilization: The purified fractions are lyophilized to obtain the final peptide as a powder.[10][11]

Mass Spectrometry for Molecular Weight Confirmation
  • Sample Preparation: The purified lipopeptide is dissolved in a suitable solvent (e.g., 50% ACN/water).

  • Matrix (for MALDI-TOF): A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, is prepared. The sample and matrix solutions are mixed and spotted onto the MALDI target plate and allowed to dry.

  • Analysis: The sample is analyzed using a MALDI-TOF or ESI-MS instrument to obtain the mass spectrum. The observed monoisotopic mass is compared to the calculated theoretical mass of the lipopeptide.[3][4]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: The lyophilized lipopeptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a known concentration. The buffer should have low absorbance in the far-UV region.

  • Instrument: A CD spectropolarimeter is used.

  • Parameters:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.

    • Cuvette Pathlength: 1 mm or 0.1 mm quartz cuvette.

    • Temperature: Controlled, e.g., 25°C.

  • Data Analysis: The obtained spectra are background-corrected by subtracting the spectrum of the buffer alone. The data, typically in millidegrees, is converted to mean residue ellipticity. The resulting spectrum is analyzed for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band at ~218 nm).[5][12]

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay
  • Bacterial Strains: A panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is used.

  • Procedure:

    • A two-fold serial dilution of the lipopeptide is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (bacteria and media only) and negative (media only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the lipopeptide that completely inhibits visible bacterial growth.[5][8][9]

Visualizations: Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a key signaling pathway activated by these lipopeptides and a typical experimental workflow for their characterization.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipopeptide Palmitoylated Lipopeptide TLR2 TLR2 Lipopeptide->TLR2 Binds to TLR1_6 TLR1 or TLR6 TLR2->TLR1_6 MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to IkB->NFkB_p50_p65 Releases Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription of

Caption: TLR2 signaling pathway activated by a palmitoylated lipopeptide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation SPPS Fmoc-SPPS using This compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC_analysis Analytical RP-HPLC (Purity) Purification->HPLC_analysis CD Circular Dichroism (Secondary Structure) Purification->CD SelfAssembly DLS / TEM (Self-Assembly) Purification->SelfAssembly TLR2_assay TLR2 Activation Assay Purification->TLR2_assay MIC_assay Antimicrobial (MIC) Assay Purification->MIC_assay

Caption: Experimental workflow for lipopeptide characterization.

References

A Comparative Guide to Lipidated Amino Acids in Peptide Synthesis: Spotlight on Fmoc-lys(palmitoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of lipid moieties into peptides, a process known as lipidation, has emerged as a powerful tool in drug development and chemical biology. This modification can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, membrane permeability, and pharmacokinetic profile. Among the various approaches to peptide lipidation, the use of pre-formed, lipidated amino acid building blocks in solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method. This guide provides a comprehensive comparison of Fmoc-lys(palmitoyl)-OH with other commercially available lipidated amino acids, supported by experimental data and detailed protocols to aid in the rational design and synthesis of lipopeptides.

Introduction to Lipidated Amino Acids in SPPS

Lipidation can be achieved through several strategies, including on-resin acylation of a free amine or thiol group, or by incorporating a lipidated amino acid monomer during SPPS. The latter approach, utilizing building blocks such as this compound, offers advantages in terms of defined stoichiometry and simplified purification of the final lipopeptide. These building blocks typically consist of an amino acid (commonly lysine (B10760008) or cysteine) where the side chain is acylated with a fatty acid of varying length and saturation. The N-terminus is protected with the fluorenylmethoxycarbonyl (Fmoc) group, making them compatible with standard Fmoc-based SPPS protocols.

Comparison of Common Lipidated Amino Acids

The choice of lipidated amino acid significantly impacts both the synthetic process and the final properties of the lipopeptide. Here, we compare this compound with other representative lipidated amino acids.

Synthetic Performance

While direct head-to-head quantitative comparisons of the synthesis of a single peptide using different lipidated amino acids are scarce in the literature, the purity of the Fmoc-amino acid building blocks is a critical determinant of the final peptide purity. Impurities in the starting material can lead to deletion sequences and other side products, complicating purification. One study demonstrated that purifying commercial Fmoc-amino acids before synthesis can increase the purity of the crude peptide by over 15%[1].

The coupling efficiency of lipidated amino acids can also be influenced by the length of the fatty acid chain due to potential steric hindrance. However, for most standard coupling reagents, this effect is not reported to be a major obstacle.

Lipidated Amino AcidFatty Acid ChainKey Synthetic Considerations
This compound Palmitic acid (C16:0)Widely used, generally good solubility in standard SPPS solvents.[2]
Fmoc-lys(myristoyl)-OH Myristic acid (C14:0)Shorter lipid chain may offer slightly better solubility and coupling kinetics in some cases.
Fmoc-lys(stearoyl)-OH Stearic acid (C18:0)Longer lipid chain can increase hydrophobicity, potentially leading to aggregation during synthesis.
Fmoc-Cys(palmitoyl)-OH Palmitic acid (C16:0)Attachment via a thioester bond to cysteine. The thioester bond is more labile than the amide bond in this compound.[3]

Table 1: Comparison of Synthetic Considerations for Common Lipidated Amino Acids.

Biophysical Properties of Resulting Lipopeptides

The length and saturation of the acyl chain are primary determinants of the biophysical properties of the resulting lipopeptide, influencing its interaction with biological membranes and overall biological activity.

PropertyEffect of Increasing Acyl Chain LengthSupporting Data
Membrane Permeabilization Optimal activity is often observed at an intermediate chain length (e.g., C10-C14), with a decrease in activity for both shorter and longer chains. This is attributed to a balance between membrane partitioning and the local damage inflicted by the lipopeptide.[4][5]A study on a cyclic lipodepsipeptide showed optimal antimicrobial activity with a C10 acyl chain, with reduced or no activity for C4, C6, C8, C12, and C14 analogs against certain bacterial strains.[4]
Cellular Uptake The extent of cellular uptake is dependent on the hydrocarbon chain length, with some studies showing C14 to be the most favorable, followed by C12 and C16.[6]Fatty acylation of a cystine-knot peptide with C12, C14, C16, and C18 chains resulted in a 78-, 97-, 8-, and 2-fold improvement in cellular uptake, respectively, compared to the unmodified peptide.[6]
Interaction with Model Membranes Longer acyl chains generally lead to a stronger interaction with and deeper insertion into the lipid bilayer.[7][8]The ability of lipopeptides to penetrate lipid monolayers and affect their molecular ordering is enhanced with longer fatty acid chains.[9]

Table 2: Impact of Acyl Chain Length on the Biophysical Properties of Lipopeptides.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Palmitoylated Peptide

This protocol outlines the manual synthesis of a generic palmitoylated peptide using this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HBTU (2.9 equivalents) and HOBt (3 equivalents).

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as other amino acids. Due to its higher molecular weight, ensure complete dissolution.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the lipopeptide by mass spectrometry and analytical RP-HPLC.

Workflow for SPPS of a Palmitoylated Peptide

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple_AA Couple Fmoc-Amino Acid Wash1->Couple_AA Wash2 Wash with DMF Couple_AA->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect1 Next cycle Couple_Lipid Couple this compound Repeat->Couple_Lipid Final AA coupled Wash3 Wash with DMF Couple_Lipid->Wash3 Final_Deprotect Final Fmoc Deprotection Wash3->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify End Characterization Purify->End

Caption: General workflow for the solid-phase synthesis of a palmitoylated peptide.

Protocol for In Vitro TLR2 Signaling Assay

This protocol is adapted from a method using HEK-Blue™ mTLR2 cells, which express murine TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ mTLR2 cells

  • HEK-Blue™ Detection medium

  • Lipopeptides of interest (e.g., Pam2CSK4, Pam3CSK4, synthetic lipopeptides)

  • Endotoxin-free water

  • 96-well flat-bottom plate

  • Spectrophotometer

Procedure:

  • Cell Preparation: Prepare a suspension of HEK-Blue™ mTLR2 cells in the HEK-Blue™ Detection medium at a concentration of approximately 2.8 x 10^5 cells/mL.

  • Plate Setup:

    • Add 20 µL of each lipopeptide dilution to a 96-well plate.

    • Use endotoxin-free water as a negative control.

    • Use known TLR2 agonists (e.g., Pam2CSK4, Pam3CSK4) as positive controls.

  • Cell Seeding: Add 180 µL of the cell suspension to each well (final cell count of approximately 5 x 10^4 cells/well).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 14-24 hours.

  • Measurement: Measure the SEAP activity by reading the absorbance at 620-650 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the level of NF-κB activation. Compare the absorbance values of the test lipopeptides to the controls.[10]

Workflow for TLR2 Signaling Assay

TLR2_Assay_Workflow Start Start: Prepare Lipopeptide Dilutions Add_Cells Add HEK-Blue™ mTLR2 Cells in Detection Medium Start->Add_Cells Incubate Incubate at 37°C (14-24 hours) Add_Cells->Incubate Measure Measure SEAP Activity (Absorbance at 620-650 nm) Incubate->Measure Analyze Analyze Data: Compare to Controls Measure->Analyze End End: Determine TLR2 Agonist Activity Analyze->End

Caption: Workflow for determining TLR2 agonist activity of lipopeptides.

Lipopeptides and Cell Signaling

Lipidated peptides are particularly well-suited for modulating signaling pathways that are initiated at the cell membrane. A prominent example is the Toll-like receptor (TLR) family, which plays a crucial role in the innate immune response.

TLR2 Signaling Pathway

TLR2 forms heterodimers with TLR1 or TLR6 to recognize different microbial lipopeptides. The diacylated lipopeptide Pam2CSK4 is a classic agonist for the TLR2/TLR6 heterodimer, while the triacylated lipopeptide Pam3CSK4 activates the TLR2/TLR1 heterodimer.[11][12][13] The fatty acid composition of the lipopeptide is a key determinant of its activation potential and TLR specificity.[14]

Upon ligand binding, the TLR heterodimers recruit intracellular adaptor proteins, primarily MyD88, which initiates a signaling cascade involving IRAK kinases and TRAF6. This ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][15]

TLR2 Signaling Pathway

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR6 TLR2/TLR6 MyD88 MyD88 TLR2_TLR6->MyD88 TLR2_TLR1 TLR2/TLR1 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines induces transcription Pam2CSK4 Pam2CSK4 (Diacylated) Pam2CSK4->TLR2_TLR6 Pam3CSK4 Pam3CSK4 (Triacylated) Pam3CSK4->TLR2_TLR1

Caption: Simplified TLR2 signaling pathway activated by di- and triacylated lipopeptides.

Comparative Biological Activity

The length of the lipid tail has been shown to influence the cytokine-inducing activity of lipopeptides. In a study of ultrashort cationic lipopeptides, those with a lipid tail of at least sixteen carbons were active in inducing the production of chemokines Groα and IL-8, while those with shorter chains were not.[9][16]

LipopeptideLipid Chain LengthIL-8 Production (ng/mL at 50 µM)TNF-α Production
C16-LysLysLysC167.7 ± 0.6Not induced
C16-LysGlyLysC160.2Not induced
C20-NHarNHarNHarC20~6.0Not induced

Table 3: Cytokine Induction by Ultrashort Lipopeptides with Varying Peptide Sequence and Lipid Chain Length.[9] (Note: NHar represents homoarginine).

Furthermore, the nature of the fatty acid can modulate the T-cell response to immunogenic peptides. Acylation with longer fatty acids, such as lauric acid (C14) and stearic acid (C18), has been shown to decrease the magnitude of the T-cell response compared to shorter acyl chains or the unmodified peptide.[7] This highlights the importance of considering the immunomodulatory effects of lipidation in the design of peptide-based therapeutics.

Conclusion

The incorporation of lipidated amino acids, such as this compound, is a versatile and effective strategy for the synthesis of lipopeptides with enhanced pharmaceutical properties. The choice of the lipid moiety—its length, saturation, and point of attachment—is a critical design parameter that influences not only the ease of synthesis but also the biophysical and biological properties of the final product. This guide provides a framework for the rational selection of lipidated amino acids and offers practical protocols for the synthesis and evaluation of lipopeptides, thereby empowering researchers to harness the full potential of this promising class of molecules.

References

A Comparative Guide to N-Terminal Protecting Groups in Lipopeptide Synthesis: Fmoc-Lys(Palmitoyl)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of lipopeptides—peptides conjugated to lipid moieties to enhance their therapeutic properties—presents unique challenges. A critical step in this process is the protection of the N-terminal amino group, which directly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of the widely used Fmoc-Lys(Palmitoyl)-OH with alternative N-terminal protection and lipidation strategies, supported by available experimental data and detailed methodologies.

The strategic selection of a protecting group for the N-terminus is paramount in solid-phase peptide synthesis (SPPS). This choice dictates the conditions for its removal at each cycle of amino acid addition and influences the stability of other protecting groups on the peptide. In the context of lipopeptide synthesis, where a lipid chain is introduced, the N-terminal protecting group plays an even more crucial role in ensuring the successful incorporation of the lipid moiety without compromising the integrity of the peptide chain.

This compound is a commonly employed building block in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy. This pre-lipidated amino acid derivative offers a straightforward method for introducing a palmitoyl (B13399708) group at a specific lysine (B10760008) residue. However, alternative strategies for N-terminal lipidation exist, each with its own set of advantages and disadvantages. These alternatives primarily involve on-resin acylation of the N-terminal amino group after the peptide chain has been assembled. This guide will delve into a comparison of these approaches.

Comparison of N-Terminal Lipidation Strategies

The two primary strategies for synthesizing N-terminally palmitoylated peptides are the use of a pre-lipidated amino acid, such as this compound, and the direct on-resin acylation of the N-terminus of the completed peptide.

ParameterThis compound (Pre-lipidated Amino Acid)On-Resin N-Terminal Acylation
Synthetic Strategy Incorporation of a pre-formed lipidated amino acid during SPPS.Acylation of the free N-terminus of the peptide on the solid support after chain assembly.
Protecting Group Primarily Fmoc for the α-amino group.Can be performed with either Fmoc or Boc N-terminal protection on the final amino acid.
Potential for Side Reactions Reduced risk of side reactions at the N-terminus during peptide elongation.Potential for side reactions such as acylation of side chains if not properly protected. Incomplete acylation can lead to heterogeneous products.
Yield Generally high and predictable coupling yields for the lipidated amino acid.Yield can be variable and sequence-dependent, potentially requiring optimization of coupling conditions and reagents.
Purity High purity of the final lipopeptide is often achieved due to the controlled incorporation of the lipid.Purity can be affected by incomplete acylation and the potential for side products, necessitating careful purification.
Flexibility Limited to the specific lipidated amino acid available.Offers greater flexibility in the choice of fatty acid to be attached to the N-terminus.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a peptide on a solid support using the Fmoc/tBu strategy, which is a prerequisite for subsequent on-resin N-terminal acylation.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps of 5 and 15 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (typically 3-5 equivalents) is activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the deprotected N-terminus of the growing peptide chain. The reaction is monitored for completion using a qualitative test like the Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.

Visualizing the Workflow

sp_ps_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lipidation N-Terminal Palmitoylation cluster_final Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle OnResin On-Resin Acylation (Alternative to Pre-lipidated AA) Repeat->OnResin Final Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection OnResin->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis signaling_pathway cluster_membrane Cell Membrane Lipopeptide Palmitoylated Peptide Receptor Membrane Receptor Lipopeptide->Receptor Anchoring & Interaction Effector Effector Protein Receptor->Effector Activation Downstream Downstream Signaling Cascade Effector->Downstream Signal Extracellular Signal Signal->Receptor Response Cellular Response Downstream->Response

The Impact of Palmitoylation on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of lipid moieties into peptide structures has emerged as a powerful tool in drug development, significantly enhancing their therapeutic potential. The use of Fmoc-Lys(palmitoyl)-OH in solid-phase peptide synthesis provides a straightforward and efficient method for introducing a 16-carbon saturated fatty acid, palmitate, onto a lysine (B10760008) residue. This guide offers an objective comparison of the biological activity of peptides synthesized with this compound against their non-lipidated counterparts, supported by experimental data and detailed protocols.

Enhanced Biological Performance Through Palmitoylation

The addition of a palmitoyl (B13399708) group profoundly influences the pharmacokinetic and pharmacodynamic properties of peptides. Key advantages include prolonged plasma half-life, increased cellular permeability, and enhanced receptor activation. These benefits stem from the increased hydrophobicity and affinity for biological membranes and proteins imparted by the lipid chain.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative impact of palmitoylation on key biological parameters.

ParameterNon-Palmitoylated PeptidePalmitoylated PeptideFold ImprovementReference(s)
Receptor Activation (EC₅₀) Micromolar (µM) rangeNanomolar (nM) range~10-100[1]
Cellular Uptake LowHighUp to 62-fold[2]
Enzymatic Stability (t½) MinutesHours>10[3]
Serum Albumin Binding (Kᴅ) Millimolar (mM) rangeNanomolar (nM) range>1000[4]

Note: The values presented are generalized from multiple studies and may vary depending on the specific peptide sequence and experimental conditions.

Key Mechanisms of Action Enhanced by Palmitoylation

The covalent attachment of a palmitoyl group via this compound enhances peptide bioactivity through several key mechanisms:

  • Increased Serum Albumin Binding : The lipophilic palmitoyl chain binds with high affinity to serum albumin, creating a circulating reservoir of the peptide, which significantly extends its plasma half-life by protecting it from rapid renal clearance and enzymatic degradation.[4][5]

  • Enhanced Membrane Interaction and Cellular Uptake : The lipid moiety facilitates the peptide's interaction with and insertion into cell membranes, leading to improved cellular uptake and bioavailability for intracellular targets.[2][6]

  • Improved Receptor Engagement : For membrane-bound receptors like G-protein coupled receptors (GPCRs), the palmitoyl group can act as a membrane anchor, promoting receptor clustering and stabilizing the active receptor conformation, which can lead to more potent and sustained signaling.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: In Vitro GPCR Activation Assay (cAMP Measurement)

This protocol is designed to compare the potency of a palmitoylated peptide versus its non-palmitoylated counterpart in activating a Gs-coupled GPCR, using the example of a GLP-1 receptor agonist.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the GLP-1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Seed cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

2. Peptide Preparation:

  • Prepare stock solutions of the palmitoylated and non-palmitoylated peptides in DMSO.

  • Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA) to achieve a range of concentrations (e.g., 1 pM to 1 µM).

3. cAMP Measurement:

  • Wash the cells once with assay buffer.

  • Add 50 µL of the diluted peptide solutions to the respective wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit) according to the manufacturer's instructions.

4. Data Analysis:

  • Plot the cAMP concentration against the log of the peptide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each peptide.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the cellular uptake of fluorescently labeled palmitoylated and non-palmitoylated peptides.

1. Peptide Labeling:

  • Synthesize the peptides with a fluorescent label (e.g., 5(6)-carboxyfluorescein) at the N-terminus.

2. Cell Culture and Treatment:

  • Seed HeLa cells in a 24-well plate at a density of 100,000 cells/well and incubate for 24 hours.

  • Wash the cells with PBS.

  • Incubate the cells with 5 µM of the fluorescently labeled peptides in serum-free media for 30 minutes at 37°C.[2]

3. Sample Preparation for Flow Cytometry:

  • Wash the cells twice with cold PBS to remove extracellular peptide.

  • Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% BSA).

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

  • Use untreated cells as a negative control to set the baseline fluorescence.

5. Data Analysis:

  • Compare the mean fluorescence intensity of cells treated with the palmitoylated peptide to those treated with the non-palmitoylated peptide to determine the relative increase in cellular uptake.

Protocol 3: In Vitro Enzymatic Degradation Assay

This protocol assesses the stability of palmitoylated and non-palmitoylated peptides in the presence of proteases.

1. Peptide and Enzyme Preparation:

  • Prepare stock solutions of the peptides (1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a suitable concentration (e.g., 10 µg/mL) in the same buffer.

2. Degradation Reaction:

  • Mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 peptide:protease by weight).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the enzymatic activity by adding a protease inhibitor or by heat inactivation.[9]

3. Analysis by RP-HPLC:

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).

4. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact peptide versus time and determine the half-life (t½) for each peptide.

Protocol 4: Serum Albumin Binding Assay using Fluorescence Spectroscopy

This protocol measures the binding affinity of peptides to human serum albumin (HSA) by monitoring the quenching of intrinsic tryptophan fluorescence.[10]

1. Reagent Preparation:

  • Prepare a stock solution of HSA (e.g., 10 µM) in PBS (pH 7.4).

  • Prepare a stock solution of the peptide (e.g., 1 mM) in the same buffer.

2. Fluorescence Measurement:

  • Set the excitation wavelength of a spectrofluorometer to 295 nm (to selectively excite tryptophan) and the emission scan range from 300 to 450 nm.

  • Place a known volume and concentration of the HSA solution in a quartz cuvette.

  • Record the initial fluorescence spectrum of HSA.

  • Titrate the HSA solution with small aliquots of the peptide stock solution, allowing the mixture to equilibrate for a few minutes after each addition.

  • Record the fluorescence spectrum after each addition.

3. Data Analysis:

  • Correct the fluorescence intensity for the inner filter effect.

  • Plot the change in fluorescence intensity (F₀ - F) / F₀ against the concentration of the peptide.

  • Use the Stern-Volmer equation or non-linear regression analysis to determine the binding constant (Kᴅ).

Visualizing the Impact of Palmitoylation

The following diagrams illustrate key concepts related to the biological activity of peptides synthesized with this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays This compound This compound SPPS Solid-Phase Peptide Synthesis This compound->SPPS Palmitoylated_Peptide Palmitoylated Peptide SPPS->Palmitoylated_Peptide Non_Palmitoylated_Peptide Non-Palmitoylated Peptide SPPS->Non_Palmitoylated_Peptide Receptor_Activation Receptor Activation (EC50) Palmitoylated_Peptide->Receptor_Activation Cell_Permeability Cell Permeability Palmitoylated_Peptide->Cell_Permeability Enzymatic_Stability Enzymatic Stability (t1/2) Palmitoylated_Peptide->Enzymatic_Stability Albumin_Binding Albumin Binding (Kd) Palmitoylated_Peptide->Albumin_Binding Non_Palmitoylated_Peptide->Receptor_Activation Non_Palmitoylated_Peptide->Cell_Permeability Non_Palmitoylated_Peptide->Enzymatic_Stability Non_Palmitoylated_Peptide->Albumin_Binding

Caption: Experimental workflow for comparing palmitoylated and non-palmitoylated peptides.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Palmitoylated_Agonist Palmitoylated GLP-1 Agonist GLP1R GLP-1 Receptor Palmitoylated_Agonist->GLP1R Binds & Activates G_Protein Gαs GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Insulin) CREB->Gene_Expression Regulates

Caption: GLP-1 receptor signaling pathway activated by a palmitoylated agonist.

Logical_Relationship Fmoc_Lys_Palmitoyl This compound Incorporation Increased_Hydrophobicity Increased Hydrophobicity Fmoc_Lys_Palmitoyl->Increased_Hydrophobicity Albumin_Binding Increased Albumin Binding Increased_Hydrophobicity->Albumin_Binding Membrane_Interaction Enhanced Membrane Interaction Increased_Hydrophobicity->Membrane_Interaction Prolonged_HalfLife Prolonged Plasma Half-Life Albumin_Binding->Prolonged_HalfLife Increased_Cell_Uptake Increased Cellular Uptake Membrane_Interaction->Increased_Cell_Uptake Improved_PK Improved Pharmacokinetics Prolonged_HalfLife->Improved_PK Enhanced_Bioactivity Enhanced Biological Activity Improved_PK->Enhanced_Bioactivity Increased_Cell_Uptake->Enhanced_Bioactivity

Caption: Logical flow from palmitoylation to enhanced bioactivity.

References

The Stabilizing Effect of Palmitoylation on Peptides: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of peptide-based therapeutics is a critical challenge. Palmitoylation, the covalent attachment of palmitic acid to a peptide, has emerged as a promising strategy to improve their pharmacokinetic profile. This guide provides an objective comparison of the in vitro and in vivo stability of palmitoylated peptides against their non-palmitoylated counterparts, supported by experimental data and detailed protocols.

The inherent susceptibility of peptides to rapid degradation by proteases in biological fluids significantly limits their therapeutic potential, leading to short in vivo half-lives.[1][2] Chemical modifications, such as lipidation, are employed to overcome this limitation.[3] Palmitoylation, a form of lipidation, increases the hydrophobicity of peptides, which can enhance their binding to serum albumin and protect them from enzymatic degradation, thereby prolonging their circulation time.[3][4]

Comparative Stability Data: Palmitoylated vs. Non-Palmitoylated Peptides

The addition of a palmitoyl (B13399708) group can dramatically increase the stability of peptides in biological matrices. The following tables summarize the in vitro and in vivo stability data for several peptides, demonstrating the significant improvements conferred by palmitoylation.

PeptideModificationMatrixHalf-life (t½)Reference
GLP-1NoneHuman Serum~3.5 hours[5]
GLP-1 Analogue G1LipidatedHuman Serum> 48 hours[5]
GLP-1 Analogue G2LipidatedHuman Serum> 48 hours[5]
Peptide 1 (Tam-labeled)NoneHuman Blood Plasma43.5 hours[6]
Peptide 2 (Tam-labeled)NoneHuman Blood Plasma3.2 hours[6]
Peptide 3 (Tam-labeled)NoneHuman Blood Plasma50.5 hours[6]

Table 1: In Vitro Stability of Peptides in Human Serum and Plasma.

Peptide/ProteinModificationIn Vivo Half-lifeSpeciesReference
Human Growth Hormone (hGH)None0.047 hoursMouse[7]
PASylated hGHPAS#1(600) fusion4.42 hoursMouse[7]
Myristoylated ProteinMyristoylation onlyMinutes (membrane-bound)-[8]
Palmitoylated ProteinPalmitoylationHours (membrane-bound)-[8]

Table 2: In Vivo Half-life of Modified Peptides and Proteins.

Experimental Protocols

To ensure reproducible and comparable stability studies, detailed and standardized protocols are essential. The following sections provide methodologies for assessing the in vitro stability of peptides in human serum and their subsequent analysis.

In Vitro Serum Stability Assay

This protocol details the steps to evaluate the stability of a peptide in human serum.[9]

1. Materials and Reagents:

  • Test peptide (lyophilized)

  • Human serum (pooled)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC grade)

  • Low-bind microcentrifuge tubes

  • Incubator (37°C)

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in DMSO.

  • Serum Preparation: Thaw pooled human serum at 37°C and centrifuge to remove cryoprecipitates.

  • Incubation:

    • Pre-warm serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • To the aliquot, add a precipitating solution (e.g., 1% TFA in ACN).

    • Vortex vigorously and incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant for analysis by RP-HPLC or LC-MS.

Analysis of Peptide Stability by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for quantifying the remaining intact peptide over time.[6][10]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

2. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Chromatographic Conditions:

  • A linear gradient of Mobile Phase B is typically used to elute the peptide.

  • The flow rate and column temperature should be optimized for the specific peptide.

  • Detection is monitored at a wavelength of 220 nm or 280 nm.

4. Data Analysis:

  • The peak area of the intact peptide is integrated at each time point.

  • The percentage of intact peptide remaining is calculated relative to the zero time point.

  • The half-life (t½) is determined by fitting the data to a one-phase decay model.

Analysis of Peptide Degradation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more detailed analysis of peptide degradation, allowing for the identification of cleavage products.[11][12][13]

1. Sample Preparation:

  • The supernatant from the protein precipitation step is directly injected into the LC-MS system.

2. LC-MS System:

  • A liquid chromatography system coupled to a mass spectrometer.

3. Data Acquisition and Analysis:

  • The mass spectrometer is used to identify and quantify the parent peptide and its degradation products over time.

  • Software such as Proteome Discoverer can be used to process the data and identify cleavage sites.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. The following sections provide DOT language scripts for generating diagrams of the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL in DMSO) Spike Spike Peptide into Serum Peptide_Stock->Spike Serum Human Serum Serum->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Protein Precipitation (TFA/ACN) Time_Points->Precipitate Analyze Analyze Supernatant (RP-HPLC / LC-MS) Precipitate->Analyze

Experimental workflow for in vitro peptide stability assay.

Palmitoylation plays a crucial role in various cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).[4][14][15] Palmitoylation of GPCRs and their associated G-proteins is essential for their proper membrane localization, trafficking, and signal transduction.[14][16]

GPCR_signaling GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Generation Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification Palmitoylation_GPCR Palmitoylation Palmitoylation_GPCR->GPCR Palmitoylation_G Palmitoylation Palmitoylation_G->G_Protein

Role of palmitoylation in GPCR signaling pathway.

Conclusion

The evidence strongly supports that palmitoylation is an effective strategy for enhancing the stability of therapeutic peptides. By increasing their resistance to proteolytic degradation, palmitoylation significantly extends their half-life both in vitro and in vivo. The provided experimental protocols offer a standardized approach for evaluating the stability of novel palmitoylated peptide candidates, a crucial step in their preclinical development. Understanding the role of palmitoylation in fundamental biological processes, such as GPCR signaling, further underscores its importance in drug design and development.

References

A Comparative Analysis of Coupling Reagents for the Incorporation of Fmoc-Lys(Palmitoyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of lipidated peptides, the efficient incorporation of fatty-acylated amino acids is a critical step. This guide provides a comparative study of commonly used coupling reagents for the challenging incorporation of N-α-Fmoc-N-ε-palmitoyl-L-lysine (Fmoc-Lys(Palmitoyl)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final lipopeptide.

The introduction of a palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, onto a lysine (B10760008) side chain significantly increases the hydrophobicity of the amino acid derivative. This inherent hydrophobicity can lead to aggregation of the growing peptide chain on the solid support, hindering reagent accessibility and resulting in incomplete coupling reactions. Consequently, the choice of a highly efficient and robust coupling reagent is crucial for overcoming these synthetic challenges.

This guide evaluates the performance of four widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU), carbodiimides with additives (DIC/Oxyma), and phosphonium (B103445) salts (PyBOP). The comparison is based on their reaction mechanisms, reported efficiencies in synthesizing hydrophobic and sterically hindered peptides, and potential side reactions such as racemization.

At a Glance: Performance Comparison of Coupling Reagents

The following table summarizes the key performance indicators for each coupling reagent in the context of incorporating the sterically demanding and hydrophobic this compound.

Coupling ReagentClassRelative ReactivityAdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltVery High- High coupling efficiency, especially for difficult sequences.[1][2]- Fast reaction kinetics.[1]- Low risk of racemization.[1]- Higher cost.- Potential for guanidinylation of the N-terminal amine if used in excess.
HBTU Aminium/Uronium SaltHigh- Good coupling efficiency for standard and some difficult couplings.[3]- Cost-effective compared to HATU.- Generally lower reactivity than HATU.[1]- Higher risk of racemization compared to HATU.[1]
DIC/Oxyma Carbodiimide/AdditiveHigh- Excellent suppression of racemization.[4][5]- Safer alternative to HOBt-based reagents.[4]- Cost-effective.- Reaction rates may be slower than with aminium/uronium salts.
PyBOP Phosphonium SaltHigh- Efficient for standard and some difficult couplings.[6]- Avoids the carcinogenic byproduct associated with BOP.[7]- No risk of N-terminal guanidinylation.- Byproducts can be difficult to remove in solution-phase synthesis.

Deeper Dive: Mechanisms of Action

The efficacy of each coupling reagent is rooted in its unique mechanism of activating the carboxylic acid of this compound to facilitate amide bond formation.

Coupling_Mechanisms cluster_HATU HATU Mechanism cluster_HBTU HBTU Mechanism cluster_DIC_Oxyma DIC/Oxyma Mechanism cluster_PyBOP PyBOP Mechanism HATU_start Fmoc-Lys(Pal)-OH + HATU + Base HATU_active OAt-active ester HATU_start->HATU_active Activation HATU_product Peptide Bond HATU_active->HATU_product Aminolysis HBTU_start Fmoc-Lys(Pal)-OH + HBTU + Base HBTU_active OBt-active ester HBTU_start->HBTU_active Activation HBTU_product Peptide Bond HBTU_active->HBTU_product Aminolysis DIC_start Fmoc-Lys(Pal)-OH + DIC DIC_iso O-acylisourea DIC_start->DIC_iso Activation DIC_oxyma Oxyma-ester DIC_iso->DIC_oxyma with Oxyma DIC_product Peptide Bond DIC_oxyma->DIC_product Aminolysis PyBOP_start Fmoc-Lys(Pal)-OH + PyBOP + Base PyBOP_active OBt-active ester PyBOP_start->PyBOP_active Activation PyBOP_product Peptide Bond PyBOP_active->PyBOP_product Aminolysis

Caption: Simplified reaction pathways for different coupling reagents.

Experimental Protocols

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound to a resin-bound peptide. These protocols are general guidelines and may require optimization based on the specific peptide sequence and resin.

General SPPS Workflow

SPPS_Workflow start Start with resin-bound peptide deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of this compound (using selected reagent) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping (Optional) (Acetic Anhydride/DIPEA) kaiser_test->capping Positive (incomplete coupling) next_cycle Proceed to next cycle or final deprotection kaiser_test->next_cycle Negative (complete coupling) capping->coupling Recouple

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Protocol 1: HATU Coupling
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin as described in step 3.

Protocol 2: HBTU Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.[8]

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

Protocol 3: DIC/Oxyma Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.[4][9]

  • Coupling Reaction: Add the solution from the previous step to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 eq.). Agitate the mixture at room temperature for 2-4 hours.[9]

  • Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

Protocol 4: PyBOP Coupling
  • Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

Conclusion and Recommendations

The synthesis of lipopeptides containing this compound presents a significant synthetic challenge due to the hydrophobic nature of the palmitoyl group. The choice of coupling reagent should be guided by the specific requirements of the synthesis, balancing factors such as efficiency, cost, and the potential for side reactions.

  • For highly challenging sequences where maximizing yield and purity is paramount, HATU is often the reagent of choice due to its superior reactivity.[1][2]

  • DIC/Oxyma represents a highly effective and safer alternative, particularly when minimizing racemization is a primary concern.[4][5]

  • HBTU and PyBOP are robust and cost-effective options for more routine couplings of this compound, with PyBOP having the advantage of not causing N-terminal guanidinylation.

It is strongly recommended that for any given synthesis, a small-scale test reaction be performed to optimize the coupling conditions, including reaction time and reagent equivalents, for the specific peptide sequence. Analytical techniques such as HPLC and mass spectrometry should be employed to assess the purity of the crude product and confirm the successful incorporation of the lipidated amino acid.[10]

References

A Comparative Guide to the Purity Assessment of Fmoc-Lys(Palmitoyl)-OH Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of raw materials is a cornerstone of successful drug development and manufacturing. For complex molecules like Fmoc-Lys(Palmitoyl)-OH, a crucial building block in the synthesis of lipopeptides and other targeted drug delivery systems, a thorough understanding of its purity profile is paramount. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of this compound, supported by detailed experimental protocols and data interpretation.

Introduction to Purity Assessment

This compound is a lipoamino acid, a hybrid molecule combining a lipid (palmitic acid) with an amino acid (lysine) that is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Its unique structure presents analytical challenges, requiring a multi-faceted approach to ensure high purity. Common impurities can arise from the starting materials, side reactions during synthesis, or degradation during storage. These impurities may include diastereomers, incompletely reacted precursors, or byproducts such as β-alanine adducts and dipeptides. This guide will focus on the three most powerful and commonly employed analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. Each method provides unique and complementary information regarding the identity, quantity, and nature of the main component and any accompanying impurities.

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Separation and quantification of components in a mixture.Identification and quantification of molecules based on mass-to-charge ratio.Structural elucidation and quantification of the molecule and impurities.
Information Provided Retention time, peak area (for quantification), resolution of impurities.Molecular weight confirmation, fragmentation patterns for structural information.Chemical shifts, coupling constants, and signal integration for structural and quantitative analysis.
Strengths High resolution, excellent for quantifying known impurities, can be adapted for chiral separations.High sensitivity and specificity, excellent for identifying unknown impurities.Provides detailed structural information, non-destructive, inherently quantitative (qNMR).
Limitations Requires reference standards for impurity identification, co-elution of impurities can occur.Isomer differentiation can be challenging, quantification can be complex.Lower sensitivity compared to MS, complex spectra for mixtures.
Typical Application Routine quality control, determination of overall purity percentage, chiral purity analysis.Impurity profiling, identification of process-related impurities and degradation products.Structural confirmation of the main component and impurities, absolute quantification (qNMR).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, offering high resolution to separate the main compound from closely related impurities. Both reversed-phase and chiral HPLC methods are critical for a complete purity profile.

This method separates molecules based on their hydrophobicity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 60% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

This method is essential to separate the L- and D-enantiomers of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IC, or similar).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an acidic modifier like TFA (e.g., 90:10 hexane:isopropanol + 0.1% TFA). The exact ratio may need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive or negative ion mode can be used. Positive mode will typically show [M+H]⁺ or [M+Na]⁺ ions.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Scan Range: A scan range of m/z 100-1500 is typically sufficient.

  • Sample Preparation: For direct infusion, dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile to a concentration of approximately 10-100 µg/mL. For LC-MS, the sample is introduced through the HPLC system as described in the RP-HPLC protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for absolute quantification (quantitative NMR or qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals include the aromatic protons of the Fmoc group, the protons of the lysine (B10760008) backbone, and the long alkyl chain of the palmitoyl (B13399708) group.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the structure and assign signals, especially for complex molecules or in the presence of impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Visualization of Workflows and Relationships

To better illustrate the processes and relationships described, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting raw_material This compound Raw Material dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC Analysis (RP and Chiral) dissolution->hplc ms Mass Spectrometry (LC-MS or Direct Infusion) dissolution->ms nmr NMR Spectroscopy (¹H, ¹³C, qNMR) dissolution->nmr purity_calc Purity Calculation & Impurity Profiling hplc->purity_calc ms->purity_calc Impurity ID structural_confirm Structural Confirmation ms->structural_confirm nmr->purity_calc qNMR nmr->structural_confirm report Certificate of Analysis (CoA) Generation purity_calc->report structural_confirm->report

Caption: Workflow for the Purity Assessment of this compound.

Method_Comparison main Purity Assessment of This compound hplc HPLC main->hplc ms Mass Spectrometry main->ms nmr NMR Spectroscopy main->nmr hplc_strength High Resolution Quantitative hplc->hplc_strength Strengths ms_strength High Sensitivity Impurity ID ms->ms_strength Strengths nmr_strength Structural Detail Absolute Quantification nmr->nmr_strength Strengths

Caption: Key Strengths of Different Analytical Methods.

Conclusion

The purity assessment of this compound raw material is a critical step in ensuring the quality and consistency of final products in drug development. A comprehensive evaluation requires the synergistic use of multiple analytical techniques. HPLC provides robust separation and quantification, Mass Spectrometry offers unparalleled sensitivity for impurity identification, and NMR Spectroscopy delivers definitive structural confirmation and the potential for absolute quantification. By employing these methods in a complementary fashion, researchers and manufacturers can gain a complete and accurate understanding of their raw material's purity profile, leading to more reliable and reproducible outcomes in their scientific endeavors.

Safety Operating Guide

Navigating the Disposal of Fmoc-lys(palmitoyl)-OH: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a procedural overview for the proper disposal of Fmoc-lys(palmitoyl)-OH, ensuring the safety of laboratory personnel and adherence to institutional and regulatory guidelines.

Hazard Profile and Key Data

This compound is an amino acid-lipid conjugate utilized in the solid-phase synthesis of lipopeptides. While not classified as hazardous, it is categorized as a combustible solid and should be handled with care, utilizing appropriate personal protective equipment (PPE). Discharge into the environment should be avoided.[1]

PropertyValueSource
Chemical Name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-palmitoyl-L-lysine
CAS Number 1301706-55-7
Molecular Formula C₃₇H₅₄N₂O₅
Molecular Weight 606.84 g/mol
Form Powder or crystals
Storage Class 11 (Combustible Solids)
Hazard Classification Not a hazardous substance or mixture (based on similar compounds)[1][2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The following steps provide a clear and actionable plan for its disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate PPE is worn. This includes:

  • Safety Glasses: To protect the eyes from dust particles.

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin.

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental mixing with incompatible or hazardous materials.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, clearly labeled waste container for non-hazardous solid chemical waste.

    • Do not mix with hazardous waste streams such as halogenated solvents or heavy metal waste.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.[4]

  • Solutions:

    • If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent itself.[4] The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

  • Waste containers should be kept closed when not in use and stored in a designated waste accumulation area, away from incompatible materials.

4. Institutional Procedures:

  • It is imperative to follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. These procedures are designed to be in compliance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

5. Accidental Spills:

  • In the event of a spill, avoid generating dust.

  • Wear appropriate PPE.

  • Carefully sweep or vacuum the spilled solid material into a designated waste container.

  • Clean the spill area with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Assess this compound for Disposal ppe Step 1: Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat start->ppe waste_form Step 2: Identify Waste Form ppe->waste_form solid_waste Solid Waste (Unused reagent, contaminated labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (Dissolved in solvent) waste_form->liquid_waste Liquid segregate_solid Step 3a: Segregate into Non-Hazardous Solid Waste Container solid_waste->segregate_solid segregate_liquid Step 3b: Segregate based on Solvent Hazard Classification liquid_waste->segregate_liquid label_container Step 4: Label Waste Container - Full Chemical Name - Non-Hazardous segregate_solid->label_container segregate_liquid->label_container store_waste Step 5: Store in Designated Waste Accumulation Area label_container->store_waste institutional_disposal Step 6: Follow Institutional EHS Disposal Procedures store_waste->institutional_disposal end End: Proper Disposal Complete institutional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-lys(palmitoyl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-lys(palmitoyl)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.